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  • Product: 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid
  • CAS: 1286754-47-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of a strategic synthetic approach to 1H-Pyrazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of a strategic synthetic approach to 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyrazine core is a key pharmacophore found in various biologically active compounds, exhibiting a range of therapeutic activities. This document outlines a rational and efficient pathway for the synthesis of the title compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold

The fusion of pyrazole and pyrazine rings creates the 1H-pyrazolo[3,4-b]pyrazine system, a class of nitrogen-rich heterocyclic compounds with diverse pharmacological properties. Derivatives of this scaffold have been reported to possess activities including, but not limited to, antiviral, antibacterial, and kinase inhibition. The carboxylic acid functionality at the 3-position of this scaffold serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide focuses on a robust and reproducible synthetic strategy, commencing from readily available starting materials and proceeding through key intermediates to the final target molecule. The presented methodology is designed to be adaptable for the synthesis of various analogs, thereby supporting broader drug discovery efforts.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid (1), suggests a convergent synthetic strategy. The carboxylic acid group can be derived from the hydrolysis of a more stable precursor, such as an ester (2) or a nitrile (3). These functionalized pyrazolo[3,4-b]pyrazines can be constructed through the cyclocondensation of a suitably substituted 3-aminopyrazole (4) with a reactive pyrazine derivative, such as a 2,3-dihalopyrazine (5).

Retrosynthesis Target 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid (1) Ester Ethyl 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylate (2) Target->Ester Hydrolysis Nitrile 1H-Pyrazolo[3,4-b]pyrazine-3-carbonitrile (3) Target->Nitrile Hydrolysis Aminopyrazole_ester Ethyl 3-aminopyrazole-4-carboxylate (4a) Ester->Aminopyrazole_ester Cyclocondensation Dihalopyrazine 2,3-Dichloropyrazine (5) Ester->Dihalopyrazine Cyclocondensation Aminopyrazole_nitrile 3-Aminopyrazole-4-carbonitrile (4b) Nitrile->Aminopyrazole_nitrile Cyclocondensation Nitrile->Dihalopyrazine Cyclocondensation

Caption: Retrosynthetic analysis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid.

This approach offers modularity and allows for the introduction of diversity at various stages of the synthesis. The following sections provide detailed experimental procedures for each key transformation.

Synthesis of Key Intermediates

Synthesis of Ethyl 3-aminopyrazole-4-carboxylate (4a)

The synthesis of the crucial aminopyrazole intermediate can be achieved through the condensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.[1] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the desired product.

Experimental Protocol:

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid is triturated with cold ethanol, filtered, and dried to afford ethyl 3-aminopyrazole-4-carboxylate as a crystalline solid.

Parameter Value
Starting Material Ethyl (ethoxymethylene)cyanoacetate
Reagent Hydrazine hydrate
Solvent Ethanol
Reaction Temperature Reflux
Typical Yield 75-85%
Synthesis of 2,3-Dichloropyrazine (5)

2,3-Dichloropyrazine serves as the electrophilic partner in the cyclocondensation step. It can be prepared from 2-hydroxypyrazine through a two-step sequence involving chlorination. A common method involves the reaction of 2-hydroxypyrazine with phosphorus oxychloride in the presence of a tertiary amine.[2]

Experimental Protocol:

  • To a stirred suspension of 2-hydroxypyrazine (1.0 eq) in phosphorus oxychloride (excess), add N,N-dimethylaniline (catalytic amount) at 0 °C.

  • Slowly warm the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography to yield pure 2,3-dichloropyrazine.

Parameter Value
Starting Material 2-Hydroxypyrazine
Reagent Phosphorus oxychloride, N,N-dimethylaniline
Reaction Temperature Reflux
Typical Yield 60-70%

Core Synthesis: Formation of the Pyrazolo[3,4-b]pyrazine Ring

The key step in this synthesis is the construction of the fused heterocyclic system via a nucleophilic aromatic substitution and subsequent cyclization. The amino group of ethyl 3-aminopyrazole-4-carboxylate attacks one of the chloro-substituted carbons of 2,3-dichloropyrazine, followed by an intramolecular cyclization to form the pyrazolo[3,4-b]pyrazine core.

Cyclocondensation cluster_reactants Reactants cluster_products Product Aminopyrazole Ethyl 3-aminopyrazole-4-carboxylate (4a) Pyrazolopyrazine Ethyl 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylate (2) Aminopyrazole->Pyrazolopyrazine Nucleophilic Aromatic Substitution & Cyclization Dihalopyrazine 2,3-Dichloropyrazine (5) Dihalopyrazine->Pyrazolopyrazine

Caption: Cyclocondensation to form the pyrazolo[3,4-b]pyrazine core.

Experimental Protocol:

  • A mixture of ethyl 3-aminopyrazole-4-carboxylate (1.0 eq), 2,3-dichloropyrazine (1.1 eq), and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate, 2.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) is prepared.

  • The reaction mixture is heated to 120-140 °C for 8-12 hours under an inert atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography to afford ethyl 1H-pyrazolo[3,4-b]pyrazine-3-carboxylate.

Parameter Value
Reactants Ethyl 3-aminopyrazole-4-carboxylate, 2,3-Dichloropyrazine
Base Potassium Carbonate / Cesium Carbonate
Solvent DMF / DMSO
Reaction Temperature 120-140 °C
Typical Yield 50-65%

Final Step: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the heterocyclic core.

Experimental Protocol:

  • A suspension of ethyl 1H-pyrazolo[3,4-b]pyrazine-3-carboxylate (1.0 eq) in a mixture of ethanol and water is treated with an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide, 2-3 eq).

  • The reaction mixture is stirred at room temperature or gently heated (50-60 °C) until the starting material is consumed (monitored by TLC).

  • After completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of 2-3 with a mineral acid (e.g., hydrochloric acid).

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid.

Parameter Value
Starting Material Ethyl 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylate
Reagent Sodium Hydroxide / Lithium Hydroxide
Solvent Ethanol/Water
Reaction Temperature RT to 60 °C
Typical Yield 85-95%

Conclusion

This guide has detailed a logical and efficient synthetic route for the preparation of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid. The described methodology, based on established chemical transformations, provides a reliable pathway for accessing this valuable heterocyclic scaffold. The modularity of the synthesis allows for the preparation of a diverse range of analogs, which is crucial for the exploration of their therapeutic potential in drug discovery programs. The provided protocols are intended to serve as a foundation for researchers in the field, with the understanding that optimization of reaction conditions may be necessary for specific substrates and scales.

References

  • El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. [Link]

  • Collins, K. H. (1966). U.S. Patent No. 3,291,802. Washington, DC: U.S.
  • El-Emary, T. I. (2008). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]

  • Sagitullina, G. P., Lisitskaya, L. A., Vorontsova, M. A., & Sagitullin, R. S. (2007). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ChemInform, 38(42). [Link]

  • Various Authors. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Various Authors. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purine bases has made it a cornerstone for the development of a diverse array of therapeutic agents, most notably in the realm of kinase inhibition for oncology.[1][2][3][4] This guide provides a comprehensive overview of the synthetic strategies for accessing 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid and its derivatives, compounds of significant interest for drug discovery programs.

The Strategic Importance of the 1H-Pyrazolo[3,4-b]pyrazine Core

The fusion of a pyrazole and a pyrazine ring creates a unique electronic and steric environment, making the 1H-pyrazolo[3,4-b]pyrazine core an ideal platform for interacting with the ATP-binding sites of various kinases.[2][5] The nitrogen atoms of the pyrazole and pyrazine rings can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the kinase hinge region. Furthermore, the substituent at the 3-position, particularly a carboxylic acid or its derivatives, provides a key vector for modulating potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown promise as inhibitors of critical cancer-related kinases such as SHP2, TRK, and CDKs, underscoring their therapeutic potential.[1][3][6]

Primary Synthetic Pathway: The Gould-Jacobs Annulation Strategy

A robust and widely applicable method for the synthesis of 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid esters is an adaptation of the classic Gould-Jacobs reaction.[7][8] This powerful annulation strategy involves the construction of the pyrazine ring onto a pre-functionalized aminopyrazole precursor. The key advantage of this approach is the direct installation of the desired carboxylic ester functionality at the 3-position of the final heterocyclic system.

The general workflow for this synthesis is depicted below:

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Derivatization (Optional) A 3-Aminopyrazole C Intermediate Enamine A->C Heat B Diethyl 2-(ethoxymethylene)malonate B->C D 1H-Pyrazolo[3,4-b]pyrazin-5(7H)-one-3-carboxylate C->D High Temperature E 5-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylate D->E POCl3 F Target Derivatives E->F Nucleophilic Substitution

Figure 1: The Gould-Jacobs pathway for the synthesis of 1H-pyrazolo[3,4-b]pyrazine-3-carboxylate derivatives.

Causality Behind Experimental Choices in the Gould-Jacobs Pathway
  • Starting Materials: The selection of a substituted 3-aminopyrazole allows for the introduction of diversity at various positions of the final molecule. Diethyl 2-(ethoxymethylene)malonate is the key reagent that provides the three-carbon unit required to form the pyrazine ring and concurrently introduces the ethyl carboxylate group.

  • Step 1: Condensation: The initial step is a nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the electron-deficient enol ether of diethyl 2-(ethoxymethylene)malonate. This reaction is typically driven by heat, leading to the elimination of ethanol and the formation of a stable enamine intermediate. The choice of a high-boiling solvent is often crucial for driving this reaction to completion.

  • Step 2: Thermal Cyclization: The subsequent intramolecular cyclization is a thermally induced 6-electron electrocyclization. This step requires significant thermal energy to overcome the activation barrier for ring closure. The cyclization occurs via the attack of a pyrazole ring nitrogen onto one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to yield the bicyclic 1H-pyrazolo[3,4-b]pyrazin-5(7H)-one-3-carboxylate.

  • Step 3: Chlorination: The resulting pyrazinone is often converted to a more reactive intermediate for further functionalization. Treatment with phosphorus oxychloride (POCl₃) is a standard and effective method for converting the hydroxyl group (in its keto tautomeric form) into a chloro group, yielding the 5-chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylate. This chloro derivative is an excellent electrophile for subsequent nucleophilic substitution reactions.

  • Step 4: Derivatization: The 5-chloro substituent can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, allowing for the synthesis of a diverse library of derivatives with varying biological activities.

Alternative Synthetic Strategy: Pyrazole Ring Formation onto a Pyrazine Core

An alternative retrosynthetic approach involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyrazine. This strategy can be particularly useful if the desired pyrazine starting materials are readily available.

A plausible pathway is outlined below:

Pyrazole_Formation_Pathway cluster_0 Starting Material cluster_1 Step 1: Diazotization cluster_2 Step 2: Reduction cluster_3 Step 3: Cyclization A 3-Aminopyrazine-2-carboxylate B Diazonium Salt A->B NaNO2, HCl C Hydrazine Intermediate B->C SnCl2 D 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylate C->D Condensation/Dehydration

Figure 2: An alternative pathway involving pyrazole ring formation on a pyrazine scaffold.

Rationale for the Alternative Pathway

This approach leverages the reactivity of ortho-amino carboxylate functionalities on the pyrazine ring. The key steps involve:

  • Diazotization of the 3-amino group to form a reactive diazonium salt.

  • Reduction of the diazonium salt to a hydrazine intermediate.

  • Intramolecular cyclization of the hydrazine with the adjacent ester group to form the pyrazole ring.

While conceptually sound, this pathway may present challenges in terms of regioselectivity and the stability of the intermediates.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of related heterocyclic systems and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of Ethyl 1H-Pyrazolo[3,4-b]pyrazin-5(7H)-one-3-carboxylate (Gould-Jacobs Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 equivalent of the desired 3-aminopyrazole and 1.1 equivalents of diethyl 2-(ethoxymethylene)malonate in a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Reaction: Heat the reaction mixture to 240-260 °C and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent. Collect the solid by vacuum filtration and wash with a low-boiling hydrocarbon solvent (e.g., hexanes) to remove the high-boiling solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 5-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of ethyl 1H-pyrazolo[3,4-b]pyrazin-5(7H)-one-3-carboxylate in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction should become a clear solution as the starting material is consumed. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization or column chromatography.

Protocol 3: Hydrolysis to 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic Acid
  • Reaction Setup: Dissolve or suspend 1.0 equivalent of the ethyl 1H-pyrazolo[3,4-b]pyrazine-3-carboxylate derivative in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours, or until the starting material is fully consumed as indicated by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated HCl. The carboxylic acid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary

The following table provides representative data for the synthesis of related pyrazolopyridine systems via the Gould-Jacobs reaction, which can serve as a benchmark for the pyrazolo[3,4-b]pyrazine series.

Starting AminopyrazoleProductYield (%)Reference
3-Amino-5-methylpyrazoleEthyl 4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate75-85[7]
3-Amino-5-phenylpyrazoleEthyl 4-chloro-6-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate70-80[7]

Conclusion

The synthesis of 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid derivatives is a critical endeavor for the discovery of novel kinase inhibitors and other therapeutic agents. The Gould-Jacobs reaction, starting from readily available aminopyrazoles, represents a highly effective and versatile strategy for accessing this important scaffold. The resulting 3-carboxy functionalized pyrazolopyrazines are valuable intermediates that can be further elaborated to generate extensive libraries of compounds for biological screening. The alternative approach of constructing the pyrazole ring onto a pyrazine core offers another potential route, although it may require more specialized starting materials. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore the therapeutic potential of this promising class of molecules.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules, 24(7), 1269. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(9), 2993. [Link]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. (1991). EP0436088A1.
  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. (2020). European Journal of Medicinal Chemistry, 194, 112220. [Link]

  • Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. (2021). ACS Medicinal Chemistry Letters, 12(4), 646-653. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]

  • 3-Aminopyrazine-2-carboxylic acid. (1982). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(7), 2057-2059. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry, 14, 2134-2165. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(11), 1369-1376. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry, 16(2), 119-137. [Link]

  • Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. (2020). Bioorganic & Medicinal Chemistry Letters, 30(8), 127025. [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry, 14, 2134-2165. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(11), 1369-1376. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022). Molecules, 27(15), 4983. [Link]

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2007). Journal of Inorganic Biochemistry, 101(6), 904-911. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(9), 2775. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules, 24(7), 1269. [Link]

  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. (2006). Journal of Heterocyclic Chemistry, 43(5), 1373-1377. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). Molecules, 27(9), 2775. [Link]

Sources

Foundational

The Ascendant Therapeutic Potential of 1H-Pyrazolo[3,4-b]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the burgeoning field of 1...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the burgeoning field of 1H-Pyrazolo[3,4-b]pyrazine derivatives. This heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Our journey through this document will not be a mere recitation of facts, but a deep dive into the causality of molecular interactions, the rationale behind experimental design, and the tangible data that substantiates the therapeutic promise of these compounds. We will dissect the intricate dance between chemical structure and biological activity, offering insights to empower your own research and development endeavors.

The 1H-Pyrazolo[3,4-b]pyrazine Core: A Foundation for Diverse Bioactivity

The 1H-Pyrazolo[3,4-b]pyrazine core is a fused bicyclic heterocycle, comprising a pyrazole ring fused to a pyrazine ring. This unique arrangement of nitrogen atoms and aromatic character provides a rigid and planar scaffold with multiple points for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The strategic placement of substituents can profoundly influence the molecule's ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Figure 1: Core structure of 1H-Pyrazolo[3,4-b]pyrazine and its key features for biological interactions.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of the 1H-Pyrazolo[3,4-b]pyrazine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

  • SHP2 Allosteric Inhibition: Certain 1H-pyrazolo[3,4-b]pyrazine derivatives have been identified as highly selective allosteric inhibitors of the protein tyrosine phosphatase SHP2.[2][3][4] SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a critical role in the RAS-MAPK pathway.[2][4] By binding to an allosteric site, these inhibitors lock SHP2 in an inactive conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells, particularly those with KRAS mutations.[2][3][4] For instance, derivative 4b was found to be a highly selective SHP2 allosteric inhibitor with an IC50 value of 3.2 nM.[2][3][4] This compound was particularly effective against KRASG12C-mutant non-small cell lung cancer cells.[2][3]

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_active SHP2 (Active) RTK->SHP2_active SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active->RAS Activates SHP2_inactive SHP2 (Inactive) Pyrazolopyrazine 1H-Pyrazolo[3,4-b]pyrazine Derivative (e.g., 4b) Pyrazolopyrazine->SHP2_active Allosteric Inhibition

Figure 2: Allosteric inhibition of SHP2 by 1H-Pyrazolo[3,4-b]pyrazine derivatives disrupts the RAS-MAPK signaling pathway.
  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Other derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[5] These compounds compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its activation and downstream signaling pathways that promote cell growth and survival.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1H-Pyrazolo[3,4-b]pyrazine derivatives is highly dependent on the nature and position of their substituents.

  • Substitutions on the pyrazine ring, particularly at the 5- and 6-positions, have been shown to be critical for activity.

  • The introduction of bulky and hydrophobic groups can enhance binding to the hydrophobic pockets of kinase active sites.

  • The presence of hydrogen bond donors and acceptors at strategic positions can facilitate anchoring of the molecule to the target protein.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1H-Pyrazolo[3,4-b]pyrazine and related derivatives against various cancer cell lines.

CompoundTargetCancer Cell LineIC50 (µM)Reference
25i Not specifiedMCF-7 (Breast)>2.22[1][6]
25j Not specifiedMCF-7 (Breast)2.22[1][6]
12b EGFRA549 (Lung)8.21[5]
12b EGFRHCT-116 (Colon)19.56[5]
Compound 4b SHP2NCI-H358 (Lung)0.58[2][3][4]

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. 1H-Pyrazolo[3,4-b]pyrazine derivatives have exhibited promising activity against a range of bacteria and fungi.[7][8]

Spectrum of Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[7][8] The specific spectrum of activity is highly dependent on the substitution pattern of the pyrazolopyrazine core.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1H-Pyrazolo[3,4-b]pyrazine derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/cm³)Reference
1 Anaerobic bacteria22-100[7][8]
5 Anaerobic bacteria22-100[7][8]
6 Anaerobic bacteria22-100[7][8]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of the 1H-Pyrazolo[3,4-b]pyrazine core and for the evaluation of its biological activities.

General Synthesis of the 1H-Pyrazolo[3,4-b]pyrazine Scaffold

A common and effective method for the synthesis of the 1H-Pyrazolo[3,4-b]pyrazine core involves the condensation of a 3-amino-4-cyanopyrazole with a 1,2-dicarbonyl compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole 3-Amino-4-cyanopyrazole Condensation Condensation (e.g., in acetic acid, reflux) Aminopyrazole->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazolopyrazine 1H-Pyrazolo[3,4-b]pyrazine Derivative Condensation->Pyrazolopyrazine

Figure 3: General synthetic workflow for 1H-Pyrazolo[3,4-b]pyrazine derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of the substituted 3-amino-4-cyanopyrazole and the 1,2-dicarbonyl compound in a suitable solvent, such as glacial acetic acid.

  • Reaction: Reflux the reaction mixture for a period of 4-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10][11][12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the 1H-Pyrazolo[3,4-b]pyrazine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the 1H-Pyrazolo[3,4-b]pyrazine derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[16]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[16]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

In Vitro Kinase Inhibition Assay

Various assay formats can be used to measure the inhibition of specific kinases by the 1H-Pyrazolo[3,4-b]pyrazine derivatives.[17][18][19][20][21] A common method involves measuring the transfer of a phosphate group from ATP to a substrate peptide.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the kinase, the specific substrate, ATP (often radiolabeled or with a fluorescent tag), and the test compound at various concentrations in a suitable kinase buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done through various methods, such as capturing the phosphorylated substrate on a filter and measuring radioactivity, or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 1H-Pyrazolo[3,4-b]pyrazine scaffold has unequivocally established itself as a versatile and potent platform for the development of novel therapeutics. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases. The multifaceted mechanisms of action, including the potent and selective inhibition of key signaling kinases, underscore the immense potential of this chemical class.

The future of 1H-Pyrazolo[3,4-b]pyrazine research lies in the continued exploration of its structure-activity relationships, the identification of new biological targets, and the optimization of lead compounds for improved efficacy, selectivity, and pharmacokinetic properties. The integration of computational modeling and advanced screening technologies will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable scaffold. It is our hope that this guide will serve as a valuable resource and a catalyst for further innovation in this exciting and impactful area of medicinal chemistry.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022 Mar 30;27(7):2237. doi: 10.3390/molecules27072237. PMID: 35408636; PMCID: PMC9002298. [Link]

  • Foks H, Pancechowska-Ksepko D, Kędzia A, Zwolska Z, Janowiec M, Głodowska M. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco. 2005 Jan;60(1):69-75. doi: 10.1016/j.farmac.2004.09.006. PMID: 15680210. [Link]

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine.... ResearchGate. [Link]

  • Gouda MA, Eldien HF, Girges MM. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. 2016 Oct 26;21(11):1423. doi: 10.3390/molecules21111423. PMID: 27792135; PMCID: PMC6274291. [Link]

  • (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]

  • Szlachcic P, Kula K, Wrona-Piotrowicz A, Krawczyk M, Stawik O, Bebłotna M, Kusz J, Chromik J, Danel K. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2022 Apr 26;27(9):2775. doi: 10.3390/molecules27092775. PMID: 35566126; PMCID: PMC9105432. [Link]

  • Gaber AA, El-Gazzar MG, El-Gendy MAA, El-Henawy AA, El-Gazzar ARBA. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J Enzyme Inhib Med Chem. 2022 Dec;37(1):153-167. doi: 10.1080/14756366.2021.2001099. PMID: 34775877; PMCID: PMC8600115. [Link]

  • Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. ResearchGate. [Link]

  • Li, Y., et al. Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2308771. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information. [Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Taylor & Francis Online. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • In vitro kinase assay and inhibition assay. Bio-protocol. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. PubMed. [Link]

  • (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Pyrazolo[3,4-b]pyrazines in Medicinal Chemistry The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyrazolo[3,4-b]pyrazines in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for the design of targeted therapeutics. This guide provides a comprehensive overview of a key derivative, 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid, with a particular focus on its physicochemical properties, synthesis, and its emerging role as a crucial building block in the development of novel therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identification

Chemical Name: 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid

CAS Number: 1286754-47-9[1]

Molecular Formula: C₆H₄N₄O₂[1]

Molecular Weight: 164.12 g/mol [1]

PropertyValueSource
CAS Number 1286754-47-9[1]
Molecular Formula C₆H₄N₄O₂[1]
Molecular Weight 164.12 g/mol [1]
Purity Typically ≥97%[1]
Physical Appearance Expected to be a solid-
Storage Room temperature[1]

Synthesis of the 1H-Pyrazolo[3,4-b]pyrazine Core: A Representative Methodology

While a specific, detailed experimental protocol for the synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is not extensively documented in publicly available literature, a general and plausible synthetic route can be conceptualized based on established methods for the construction of the pyrazolo[3,4-b]pyrazine ring system. A common and effective strategy involves the condensation of a suitably substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent.

One such established method for creating the pyrazolo[3,4-b]pyrazine core involves the reaction of a 5-aminopyrazole derivative with a 2,3-dihalo-pyrazine, followed by cyclization. For the synthesis of the title compound, a plausible precursor would be a 5-aminopyrazole-3-carboxylic acid ester.

Below is a representative, hypothetical protocol based on known pyrazolo-fused heterocycle syntheses. This should be considered a general guideline, and optimization would be necessary.

Hypothetical Synthetic Protocol

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate

This starting material can be synthesized through various reported methods, often involving the condensation of a hydrazine with a cyanoacetate derivative.

Step 2: Condensation and Cyclization to form the Pyrazolo[3,4-b]pyrazine Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-amino-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To this solution, add 2,3-dichloropyrazine (1.1 equivalents) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate can be collected by filtration, washed with water, and then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the ethyl ester of 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid.

Step 3: Hydrolysis to the Carboxylic Acid

  • Saponification: The purified ethyl ester is suspended in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed, as monitored by TLC or LC-MS.

  • Acidification and Isolation: The reaction mixture is then cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid.

Analytical Characterization: Expected Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be relatively simple. Key signals would include a downfield singlet for the proton on the pyrazine ring, another singlet for the pyrazole N-H proton (which may be broad and exchangeable with D₂O), and a very broad singlet for the carboxylic acid proton, also exchangeable. The exact chemical shifts would be influenced by the solvent used. For the related pyrazolo[3,4-b]pyridine system, aromatic protons typically appear in the δ 7.13-8.55 ppm region, and the pyrazole C3-H proton resonates around δ 8.0 ppm.[2]

  • ¹³C NMR: The carbon spectrum would show signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 160-170 ppm. The remaining five carbons of the heterocyclic core would appear in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • N-H stretching vibrations for the pyrazole ring, likely appearing in the 3100-3300 cm⁻¹ region.

  • C=N and C=C stretching vibrations from the aromatic rings, typically in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (164.12 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the heterocyclic rings.

Applications in Drug Discovery and Development

A Pivotal Building Block for PROTACs

The most prominent and commercially noted application of 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid is as a "Protein Degrader Building Block".[1] This strongly indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4]

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is ideally suited for incorporation into PROTACs. The carboxylic acid group provides a convenient chemical handle for conjugation to either the POI ligand, the E3 ligase ligand, or the linker itself, typically through amide bond formation. The rigid pyrazolo[3,4-b]pyrazine core can serve as a stable scaffold within the linker, helping to control the spatial orientation of the two ligands, which is critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.

PROTAC_Structure POI Protein of Interest (POI) Ligand Linker Linker Scaffold POI->Linker Attachment E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligase_Ligand Attachment Pyrazolo_Pyrazine 1H-Pyrazolo[3,4-b]pyrazine -3-carboxylic acid Pyrazolo_Pyrazine->Linker Incorporation into Linker

Figure 1. A conceptual diagram illustrating the role of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid as a building block within a PROTAC molecule.

Scaffold for Kinase Inhibitors and Other Therapeutics

The broader pyrazolo[3,4-b]pyrazine scaffold has been identified as a valuable core for the development of various therapeutic agents. For instance, novel pyrazolo[3,4-b]pyrazines have been investigated as inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase 2), a key node in cellular signaling pathways that is implicated in various cancers.[5] The pyrazolo[3,4-b]pyrazine core can act as a bioisostere for other heterocyclic systems, such as purines, and its derivatives can be designed to target the ATP-binding sites of kinases or other enzymes. The carboxylic acid functionality of the title compound can serve as a key interaction point with the target protein or as a handle for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a valuable and versatile building block in modern medicinal chemistry. While detailed synthetic and analytical data for this specific compound are not widely published, its structural features and its commercial availability as a "Protein Degrader Building Block" highlight its significance, particularly in the rapidly evolving field of targeted protein degradation. Its rigid heterocyclic core and convenient carboxylic acid handle make it an attractive component for the construction of complex therapeutic agents, including PROTACs and kinase inhibitors. Further research into the synthesis and applications of this and related pyrazolo[3,4-b]pyrazine derivatives is likely to yield novel and impactful therapeutic candidates.

References

  • CP Lab Safety. 1H-pyrazolo[3, 4-b]pyrazine-3-carboxylic acid, min 97%, 100 mg. Available from: [Link]

  • Danel, A.; Gondek, E.; Kucharek, M.; Szlachcic, P.; Gut, A. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules2022 , 27, 2775. Available from: [Link]

  • ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available from: [Link]

  • El-Emary, T. I. New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate2016 . Available from: [Link]

  • Howard, S.; Liebeschuetz, J. W.; Shimamura, T. Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Med. Chem. Lett.2021 , 12, 4, 638–644. Available from: [Link]

  • Díaz-Alonso, A.; Morales, A. M.; Baquero, R. P. d. l.; El-Tohamy, R.; Torres, J.; Baños, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2237. Available from: [Link]

  • Mahendra, K. R.; Rai, K. M. L. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chem Curr Res2016 , 5, 175. Available from: [Link]

  • Abdelmohsen, S. A.; El-Emary, T. I.; El-Kashef, H. Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. ResearchGate2016 . Available from: [Link]

  • Liu, N.; Wang, X.; Fu, Q.; Qin, Q.; Wu, T.; Lv, R.; Zhao, D.; Cheng, M. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem.2022 , 13, 1361-1373. Available from: [Link]

  • Tu, W.; Yu, T.; Wen, L.; Li, Q.; Xu, H.; Liu, Y. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Org. Lett.2026 . Available from: [Link]

  • Papakyriakou, A.; Zografos, A. L.; Leonis, G.; Leondiadis, L.; Oikonomakos, N. G.; Skaltsounis, A. L. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules2013 , 18, 8649-8663. Available from: [Link]

  • Danel, A.; Tomasik, P. Microwave-assisted, facile route to 1H-pyrazolo[3,4-b]quinolines. Arkivoc2002 , (ix), 151-157. Available from: [Link]

  • Edmondson, S. D.; Yang, B. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules2023 , 28, 443. Available from: [Link]

  • Díaz-Alonso, A.; Morales, A. M.; Baquero, R. P. d. l.; El-Tohamy, R.; Torres, J.; Baños, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull2022 . Available from: [Link]

  • Zhang, X.; Xu, F.; Li, Y.; Li, H.; Wang, Y.; Yao, H.; Li, Y.; Wang, S. Applications of Covalent Chemistry in Targeted Protein Degradation. J. Med. Chem.2021 , 64, 21, 15691–15710. Available from: [Link]

  • Michalik, M.; Słowińska, M.; Cmoch, P.; Woźniak, K.; Barańska, M. Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. ResearchGate2014 . Available from: [Link]

  • Sun, Y.; Zhao, Y.; Li, X.; Zhang, T.; Liu, Y.; Zhu, Y.; Li, D.; Wang, Y.; Li, Y.; Zhang, Y. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Br. J. Pharmacol.2022 , 179, 15, 3826–3852. Available from: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

  • Lee, H.; Kim, Y. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. ChemMedChem2024 , e202400326. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2755850, 1H-pyrazolo(3,4-b)pyridine. Retrieved January 24, 2026 from [Link].

  • Illinois State University. Table of Characteristic IR Absorptions. Available from: [Link]

  • Liu, W.; Wang, Y.; Zhang, Z.; Yuan, Y.; Wang, J. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27, 6183. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pyrazolo[3,4-b]pyrazine Core Structure for Drug Discovery Professionals

Abstract The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of pu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of purine, this core structure has been successfully incorporated into a multitude of compounds targeting key players in cellular signaling, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive analysis of the pyrazolo[3,4-b]pyrazine core, delving into its synthesis, chemical properties, and extensive biological applications. Particular emphasis is placed on its role as a versatile scaffold for the development of kinase inhibitors. Detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic analyses are presented to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this promising heterocyclic system in their discovery programs.

Introduction: The Pyrazolo[3,4-b]pyrazine Core - A Scaffold of Therapeutic Promise

The pyrazolo[3,4-b]pyrazine ring system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyrazine ring.[1] This unique arrangement of nitrogen atoms imparts a distinct electronic and steric profile, making it an attractive scaffold for interaction with a wide array of biological targets. Its structural similarity to endogenous purines allows it to function as a "hinge-binding" motif in many ATP-competitive kinase inhibitors, a strategy that has proven highly successful in modern drug discovery.

The therapeutic potential of pyrazolo[3,4-b]pyrazine derivatives is extensive, with documented activities including:

  • Anticancer: Inhibition of various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.[1][2]

  • Anti-inflammatory: Modulation of inflammatory pathways.[1]

  • Antimicrobial: Efficacy against a range of microbial pathogens.

This guide will provide a detailed exploration of these facets, beginning with the fundamental synthetic strategies to access this versatile core.

Synthesis of the Pyrazolo[3,4-b]pyrazine Core: Key Strategies and Protocols

The construction of the pyrazolo[3,4-b]pyrazine ring system can be achieved through several synthetic routes, primarily involving the condensation of a suitably substituted pyrazole with a 1,2-dicarbonyl equivalent. A prevalent and efficient method involves the reaction of an aminopyrazole derivative with a dicarbonyl compound or its precursor.

A key and widely employed strategy involves the reaction of 5-aminopyrazoles with 1,2-dicarbonyl compounds or their synthetic equivalents.[3][4] The reaction proceeds through an initial nucleophilic attack of the amino group of the pyrazole onto one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazolo[3,4-b]pyrazine core.[4] The regioselectivity of the initial attack can be influenced by the electronic nature of the substituents on both the pyrazole and the dicarbonyl component.[3]

A particularly effective method for the synthesis of substituted pyrazolo[3,4-b]pyrazines involves the use of 5-amino-4-nitrosopyrazoles as the pyrazole component.[1] This approach offers a versatile entry point to a wide range of derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack 5-Aminopyrazole->Nucleophilic_Attack 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Formation of Intermediate Dehydration Dehydration Intramolecular_Cyclization->Dehydration Cyclized Intermediate Pyrazolo_Pyrazine_Core Pyrazolo[3,4-b]pyrazine Core Dehydration->Pyrazolo_Pyrazine_Core Aromatization

Figure 1. General synthetic scheme for the formation of the pyrazolo[3,4-b]pyrazine core.

Experimental Protocol: Synthesis of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

This protocol is adapted from a reported synthesis of a pyrazolo[3,4-b]pyrazine derivative and serves as a representative example of the synthetic methodology.[1]

Materials:

  • 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

Procedure:

  • A mixture of 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (1 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is poured into ice-water with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be determined and compared with literature values if available.

Chemical Reactivity and Spectroscopic Characterization

The pyrazolo[3,4-b]pyrazine core exhibits a rich and varied chemical reactivity, allowing for its derivatization at multiple positions. The nitrogen atoms in both the pyrazole and pyrazine rings can influence the electron density and reactivity of the carbon atoms within the scaffold.

While comprehensive studies on the electrophilic and nucleophilic substitution reactions of the unsubstituted pyrazolo[3,4-b]pyrazine core are not extensively documented, the reactivity can be inferred from related heterocyclic systems. The pyrazine ring is generally electron-deficient and thus susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. Conversely, the pyrazole ring can be more amenable to electrophilic substitution, with the position of attack being directed by the existing substituents.

Spectroscopic Properties
  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of pyrazolo[3,4-b]pyrazines are instrumental in their structural elucidation. The chemical shifts of the protons and carbons are influenced by the nitrogen atoms and the substituents on the ring system. In general, protons on the pyrazine ring appear at a lower field (higher ppm) compared to those on the pyrazole ring due to the deshielding effect of the two nitrogen atoms. The use of 2D NMR techniques such as COSY and HMQC can aid in the unambiguous assignment of all proton and carbon signals.[3]

  • Mass Spectrometry: The mass spectral fragmentation of pyrazolo[3,4-b]pyrazines typically involves the initial loss of small, stable molecules such as N₂, HCN, or fragments from the substituents. The fragmentation pattern can provide valuable information about the substitution pattern on the core structure.

Biological Activities and Therapeutic Applications

The pyrazolo[3,4-b]pyrazine scaffold has emerged as a cornerstone in the development of a wide range of therapeutic agents, with its most prominent role being in the field of oncology.

Anticancer Activity: A Multi-faceted Approach

Pyrazolo[3,4-b]pyrazine derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines, including breast (MCF-7), colon (Caco2), and lung (A549) cancer cells.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes essential for cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of Selected Pyrazolo[3,4-b]pyrazine Derivatives against MCF-7 Breast Cancer Cells [1][5]

CompoundR Group on Chalcone MoietyIC₅₀ (µM)
15 (Parent acetyl compound)9.42
25h 4-N,N-dimethylamino3.66
25i 4-Cl2.22
25j 3,4-dimethoxy2.22
4a (Structure not specified)2.958
4d (Structure not specified)4.798
4f (Structure not specified)1.629
4g (Structure not specified)4.680
4i (Structure not specified)1.841

Note: The IC₅₀ values are indicative of the concentration required to inhibit 50% of cell growth and can vary depending on the experimental conditions.

The structural resemblance of the pyrazolo[3,4-b]pyrazine core to purines makes it an ideal scaffold for the design of kinase inhibitors.[2] These compounds can effectively compete with ATP for binding to the kinase active site, thereby blocking the downstream signaling pathways that drive cancer cell growth and proliferation.

Several kinases have been identified as targets for pyrazolo[3,4-b]pyridine and related pyrazolopyrimidine derivatives, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[2]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B): Implicated in neurodevelopment and cancer.

  • TANK-binding kinase 1 (TBK1): A key regulator of innate immunity and a potential target in cancer.

  • Topoisomerase II: An enzyme crucial for DNA replication and a target for several established anticancer drugs.[2]

G cluster_kinase Kinase Activity cluster_signaling Cellular Signaling Pyrazolo_Pyrazine Pyrazolo[3,4-b]pyrazine Derivative Kinase Kinase Active Site Pyrazolo_Pyrazine->Kinase Competitive Inhibition Downstream_Signaling Downstream Signaling Kinase->Downstream_Signaling Phosphorylation Cascade ATP ATP ATP->Kinase Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Cell_Survival Cell Survival Downstream_Signaling->Cell_Survival

Figure 2. Mechanism of action of pyrazolo[3,4-b]pyrazine derivatives as kinase inhibitors.

In addition to kinase inhibition, many pyrazolo[3,4-b]pyrazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells and is a hallmark of many effective anticancer therapies.

The apoptotic pathway induced by these compounds often involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, these compounds can lead to a disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to the activation of caspases and the execution of the apoptotic program.

G Pyrazolo_Pyrazine Pyrazolo[3,4-b]pyrazine Derivative Bcl2_Family Disruption of Bcl-2/Bax Balance Pyrazolo_Pyrazine->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 3. Proposed intrinsic pathway of apoptosis induction by pyrazolo[3,4-b]pyrazine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Pyrazolo[3,4-b]pyrazine derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory conditions.[1] Their mechanism of action in this context is likely through the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production. For instance, certain derivatives have shown anti-inflammatory activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[1]

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into pyrazolo[3,4-b]pyrazine and its analogues has provided valuable insights into the structure-activity relationships that govern their biological activities. The nature and position of substituents on the core scaffold have a profound impact on their potency and selectivity.

For example, in a series of chalcone derivatives of a pyrazolo[3,4-b]pyrazine, the introduction of electron-donating or halogen substituents on the phenyl ring of the chalcone moiety was found to enhance the cytotoxic activity against MCF-7 breast cancer cells.[1] Specifically, a 3,4-dimethoxy or a 4-chloro substitution resulted in the most potent compounds in that series.[1]

Future research in this area will likely focus on:

  • Rational Design of Selective Inhibitors: Leveraging the growing body of structural biology data for key kinase targets to design more potent and selective inhibitors.

  • Exploration of Novel Biological Targets: Expanding the scope of biological screening to identify new therapeutic applications for this versatile scaffold.

  • Development of Drug Delivery Systems: Formulating promising lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

Conclusion

The pyrazolo[3,4-b]pyrazine core represents a highly valuable scaffold in medicinal chemistry, offering a unique combination of structural features that are conducive to potent and selective interactions with a range of biological targets. Its proven success in the development of kinase inhibitors and other therapeutic agents underscores its continued importance in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, chemical properties, and biological activities of this remarkable heterocyclic system, with the aim of empowering researchers to further unlock its therapeutic potential.

References

  • Díaz-Alcalde, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Díaz-Alcalde, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. IQAC-CSIC. Available at: [Link]

  • El-Emary, T. I., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Evaluating Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Fibroblast Gr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. It moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reproducible results.

Scientific Rationale and Therapeutic Context

The FGFR Signaling Pathway: A Critical Oncogenic Driver

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane tyrosine kinase receptors (FGFR1–4), is fundamental to a range of physiological processes, including embryonic development, tissue repair, and angiogenesis.[1] Ligand (FGF) binding triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This event initiates a cascade of downstream signaling, primarily through the MAPK and PLCγ pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[1]

Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-documented oncogenic driver in numerous malignancies, including bladder, lung, breast, and gastric cancers.[1][2] This dysregulation makes the FGFR pathway a compelling and validated target for cancer therapy.[2]

Pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds designed to target various kinases.[3][4][5] Its structural features are particularly well-suited for interaction with the ATP-binding pocket of kinases. For FGFR inhibition, the pyrazole N(1)-H is critical, acting as a hydrogen bond donor that anchors the molecule within the hinge region of the kinase domain—an interaction essential for potent inhibitory activity.[1][6] This guide focuses on the systematic evaluation of novel derivatives built upon this promising scaffold.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P-FGFR FGFR Autophosphorylation (P) FGFR->P-FGFR Activation PLCg PLCγ P-FGFR->PLCg MAPK_Pathway RAS-RAF-MEK-ERK P-FGFR->MAPK_Pathway Downstream Gene Transcription, Cell Proliferation, Survival, Angiogenesis PLCg->Downstream MAPK_Pathway->Downstream

Caption: The canonical FGFR signaling cascade initiated by FGF ligand binding.

Structure-Activity Relationship (SAR) and Mechanism of Action

The potency and selectivity of pyrazolo[3,4-b]pyridine derivatives are dictated by the specific substitutions on the core scaffold. Understanding these relationships is key to rational drug design.

  • Core Scaffold Interaction: As noted, the N(1)-H of the pyrazole ring is crucial. N-methylation of this position completely abrogates enzymatic activity, confirming its role as a key hydrogen bond donor.[1] The pyrazolopyridine core itself provides a rigid, planar structure that fits snugly into the ATP pocket.

  • Selectivity Substitutions: Strategic placement of substituents can dramatically enhance both potency and selectivity. For instance, introducing two chlorine atoms to the ortho positions of a dimethoxyphenyl ring attached to the scaffold can yield compounds with sub-nanomolar potency against FGFR1 and over 1000-fold selectivity against other kinases like VEGFR2.[1] This selectivity is critical for minimizing off-target toxicities, a known issue with less selective, multi-kinase inhibitors.[2][7]

The general workflow for evaluating a novel pyrazolo[3,4-b]pyridine derivative follows a logical progression from initial chemical synthesis to in vivo validation.

Experimental_Workflow cluster_discovery Lead Discovery & Optimization cluster_preclinical Preclinical Validation A Design & Synthesis of Pyrazolo[3,4-b]pyridine Derivatives B In Vitro Enzymatic Assay (IC50 Determination) A->B C Kinase Selectivity Profiling B->C D Cell-Based Proliferation Assay (GI50 in FGFR-dependent cells) C->D Promising Candidate E Target Engagement Assay (Western Blot for p-FGFR) D->E F In Vivo Xenograft Model (Tumor Growth Inhibition) E->F

Caption: A typical discovery and validation workflow for a novel kinase inhibitor.

Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine core, based on methodologies that have yielded highly potent FGFR inhibitors.[1]

Objective: To synthesize a core intermediate for further elaboration.

Materials:

  • 2,6-dichloro-3,5-dimethoxybenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Hydrazine hydrate

  • Ethanol

  • Standard glassware and reaction monitoring equipment (e.g., TLC, LC-MS)

Procedure:

  • Knoevenagel Condensation:

    • To a solution of 2,6-dichloro-3,5-dimethoxybenzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

    • Causality Note: This reaction forms the α,β-unsaturated nitrile, which is the key electrophile for the subsequent cyclization step. Piperidine acts as a base to deprotonate the active methylene of ethyl cyanoacetate.

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Cyclization and Aromatization:

    • Suspend the product from Step 1 in ethanol.

    • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

    • Reflux the mixture for 6-8 hours. The reaction progress can be monitored by LC-MS.

    • Causality Note: Hydrazine undergoes a Michael addition followed by an intramolecular cyclization and subsequent elimination of ethanol and water (or aromatization via oxidation) to form the stable pyrazolo[3,4-b]pyridine ring system.

    • After cooling, the product typically precipitates. Collect the solid by filtration, wash with ethanol and diethyl ether, and dry.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine.

Protocols: In Vitro Evaluation

Protocol: FGFR Kinase Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific FGFR kinase isoform (e.g., FGFR1).

Principle: This protocol describes a luminescence-based assay (e.g., Kinase-Glo®) that quantifies ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. Commercial kits are available from sources like BPS Bioscience and Creative Diagnostics.[8][9]

Materials:

  • Recombinant human FGFR1 kinase domain (or other isoforms)

  • Poly (Glu, Tyr) 4:1 peptide substrate[9]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction:

    • Add 5 µL of recombinant FGFR1 enzyme solution to each well.

    • Add 5 µL of the diluted test compound or control to the respective wells.

    • Incubate for 15-20 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is especially important for slow-binding or covalent inhibitors.[10]

    • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are accurately assessed.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO (0%) and no-enzyme (100%) controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay

Objective: To measure the anti-proliferative activity (GI50) of a test compound in a cancer cell line with known FGFR dependency.

Principle: The MTT or similar colorimetric/fluorometric assays measure the metabolic activity of viable cells. A reduction in signal in the presence of the compound indicates cytotoxicity or cytostasis.

Cell Line Selection: The choice of cell line is critical. Use a cell line with a documented FGFR aberration that drives its proliferation.

  • NCI-H1581 (Lung Cancer): High-level FGFR1 amplification.[1][11]

  • DMS114 (Small Cell Lung Cancer): FGFR1 amplification.[11]

  • SNU-16 (Gastric Cancer): FGFR2 amplification.[2]

Procedure:

  • Cell Seeding: Seed NCI-H1581 cells into a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in growth medium. Add 100 µL of the diluted compound to the wells, resulting in the final desired concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. Causality Note: A 72-hour incubation period is standard and allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality Note: Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO control. Plot the results and determine the GI50 value as described for the enzymatic assay.

Protocol: Western Blot for Target Engagement

Objective: To confirm that the compound inhibits FGFR signaling in a cellular context by measuring the phosphorylation status of FGFR and its downstream effectors.

Procedure:

  • Cell Treatment and Lysis:

    • Seed NCI-H1581 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x GI50) for 2 hours.

    • Stimulate the cells with FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to robustly activate the pathway.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-FGFR (p-FGFR)

      • Total FGFR

      • Phospho-ERK1/2 (p-ERK)

      • Total ERK1/2

      • GAPDH or β-actin (loading control)

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A dose-dependent decrease in the p-FGFR and p-ERK signal, without a change in total protein levels, confirms on-target activity.[1]

Protocol: In Vivo Efficacy Evaluation

Objective: To assess the anti-tumor efficacy of a lead compound in a mouse xenograft model derived from an FGFR-dependent cancer cell line.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Model: NCI-H1581 xenograft in immunodeficient mice (e.g., NOD/SCID or athymic nude).[1]

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 NCI-H1581 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Drug Administration:

    • Formulate the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

    • Administer the compound daily via oral gavage (p.o.) at one or more dose levels (e.g., 25 mg/kg). The vehicle group receives the formulation without the drug.

    • Causality Note: Oral gavage is a common and clinically relevant route of administration for small molecule inhibitors.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study endpoint is reached when tumors in the control group reach a pre-determined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

    • Euthanize the animals, and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-FGFR).

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Data Summary and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Representative In Vitro and In Vivo Data for Pyrazolo[3,4-b]pyridine Derivatives

Compound IDFGFR1 IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/FGFR1)NCI-H1581 GI50 (nM)TGI in H1581 Xenograft (%)Reference
4a 0.3 ± 0.1365.9 ± 80.7~1220x1.7 ± 0.2Not Reported[1]
7n 0.8 ± 0.1114.3 ± 10.1~143x1.9 ± 0.385% @ 25 mg/kg[1]

Data presented are representative values from cited literature for illustrative purposes.

A successful lead candidate will exhibit:

  • Potency: Low nanomolar IC50 against the target FGFR isoform(s).

  • Selectivity: High selectivity (>100-fold) against other kinases, particularly those with potential for toxicities like VEGFR2.

  • Cellular Activity: Potent anti-proliferative effects in FGFR-dependent cell lines, with GI50 values correlating with enzymatic potency.

  • Target Engagement: Clear, dose-dependent inhibition of FGFR phosphorylation in cells.

  • In Vivo Efficacy: Significant and well-tolerated tumor growth inhibition in a relevant animal model.[1][12]

References

  • Al-Ostoot, F.H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]

  • Liu, N., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, X., et al. (2022). The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. ResearchGate. Available at: [Link]

  • Dienstmann, R., et al. (2014). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Molecular Oncology. Available at: [Link]

  • MDPI. (n.d.). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • PubMed. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. Available at: [Link]

  • PubMed. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. Available at: [Link]

  • Markkula, A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers. Available at: [Link]

  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology. Available at: [Link]

  • ACS Publications. (n.d.). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Available at: [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). FGFR Inhibitor in FGFR Dysregulated Cancer. ClinicalTrials.gov. Available at: [Link]

  • Bello, E., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLOS ONE. Available at: [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. BPS Bioscience. Available at: [Link]

  • Bello, E., et al. (2014). Abstract 2670: Exploring the in vitro and in vivo activity of lucitanib in FGFR1-amplified lung cancer models. Cancer Research. Available at: [Link]

  • Targeted Oncology. (2019). FGFR Inhibitor Clinical Trials. Targeted Oncology. Available at: [Link]

  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • VJOncology. (n.d.). How FGFR isoform selectivity may shape the therapeutic window. VJOncology. Available at: [Link]

  • PubMed. (2016). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]

Sources

Application

Introduction: Targeting TRK Fusions with a Privileged Scaffold

An Application Guide to Pyrazolo[3,4-b]pyridine Derivatives as Potent TRK Inhibitors Tropomyosin receptor kinases (TRKs), a family comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases essential for the developm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Pyrazolo[3,4-b]pyridine Derivatives as Potent TRK Inhibitors

Tropomyosin receptor kinases (TRKs), a family comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases essential for the development and function of the nervous system.[1] They are activated by neurotrophins, triggering downstream signaling cascades like the Ras/Erk, PI3K/Akt, and PLC-γ pathways, which are crucial for cell proliferation, differentiation, and survival.[1] In oncology, the aberrant fusion of Neurotrophic Tyrosine Receptor Kinase (NTRK) genes with other unrelated genes is a significant oncogenic driver.[1] These NTRK fusions lead to the expression of chimeric TRK proteins with constitutively active kinase domains, promoting uncontrolled cell growth across a wide range of tumor types, including colorectal cancer, non-small cell lung cancer (NSCLC), and glioblastoma.[1]

This has established TRK as a prime therapeutic target. The development of small-molecule TRK inhibitors has heralded a new era of "tumor-agnostic" therapies, where treatment is based on a specific genetic marker rather than the cancer's location in the body.[2] The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design.[3] Its unique chemical architecture, particularly the pyrazolo portion acting as a hydrogen bond center and the pyridine ring engaging in π-π stacking interactions, makes it an ideal framework for designing potent and selective kinase inhibitors.[1] This guide provides a detailed overview and practical protocols for researchers engaged in the discovery and evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

Mechanism of Action: How Pyrazolo[3,4-b]pyridines Inhibit TRK Signaling

The therapeutic efficacy of pyrazolo[3,4-b]pyridine derivatives lies in their ability to competitively inhibit the ATP-binding site of the TRK kinase domain. Molecular docking studies reveal a precise binding mode: the aminopyrazole fragment of the scaffold typically forms critical hydrogen bonds with the hinge region residues, such as Glu590 and Met592 in TRKA, while the pyridine ring establishes a π-π stacking interaction with a key phenylalanine residue (Phe589).[1] This dual interaction anchors the inhibitor firmly in the active site, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the kinase. The subsequent suppression of downstream signaling pathways halts the oncogenic signals responsible for tumor growth and survival.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor (TRKA/B/C) Ras Ras TRK_Receptor->Ras PI3K PI3K TRK_Receptor->PI3K PLCg PLC-γ TRK_Receptor->PLCg Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK_Receptor Activates Fusion_Event NTRK Gene Fusion (Oncogenic Driver) Fusion_Event->TRK_Receptor Constitutively Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Gene Transcription Erk->Transcription Akt Akt PI3K->Akt Akt->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK_Receptor Inhibits

Caption: TRK Signaling Pathway and Point of Inhibition.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives: A General Protocol

The synthesis of substituted pyrazolo[3,4-b]pyridines often involves a multi-step sequence, leveraging modern cross-coupling reactions. A common strategy employs palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig C-N couplings, to introduce diverse aryl and amino substituents onto the core scaffold.[4] This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

Synthesis_Workflow Start Starting Materials (e.g., Halogenated Pyrazolopyridine) Step1 Palladium-Catalyzed Coupling (e.g., Suzuki) Start->Step1 Intermediate1 Aryl-Substituted Intermediate Step1->Intermediate1 Step2 Palladium-Catalyzed C-N Coupling Intermediate1->Step2 Intermediate2 Amino-Substituted Intermediate Step2->Intermediate2 Step3 Deprotection Step (if applicable) Intermediate2->Step3 Final Final Pyrazolo[3,4-b]pyridine Derivative Step3->Final

Caption: General Synthesis Workflow for Pyrazolopyridine Derivatives.
Protocol 1: Synthesis of a Representative 3-Aryl-5-Arylamino-1H-pyrazolo[3,4-b]pyridine

This protocol is a generalized representation based on established chemical methodologies.[4][5] Researchers must adapt conditions based on specific substrates and perform appropriate characterization (NMR, LC-MS, HRMS) to confirm identity and purity.

Step 1: Suzuki Coupling to Install the Aryl Group at C3

  • To a reaction vessel, add the 3-iodo-1H-pyrazolo[3,4-b]pyridine core (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 3-aryl intermediate.

Step 2: Buchwald-Hartwig C-N Coupling to Install the Arylamino Group at C5

  • Combine the 3-aryl-5-chloro-1H-pyrazolo[3,4-b]pyridine intermediate (1.0 eq), the desired arylamine (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.5 eq) in a reaction vessel.

  • Purge with an inert gas.

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the mixture to 100-110 °C and monitor the reaction progress.

  • After completion, cool the mixture and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.

Evaluation of Pyrazolo[3,4-b]pyridine Derivatives: Protocols and Assays

A tiered screening approach is essential for evaluating novel inhibitors. This typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context, and finally, in vivo models to evaluate efficacy and pharmacokinetics.

Screening_Workflow Compound Synthesized Pyrazolopyridine Library Biochem Biochemical Kinase Assay (TRKA, TRKB, TRKC) Compound->Biochem Determine IC50 Cell Cell-Based Proliferation Assay (NTRK-fusion cell line) Biochem->Cell Confirm Cellular Potency InVivo In Vivo Xenograft Model (Efficacy & PK/PD) Cell->InVivo Evaluate Preclinical Efficacy Lead Lead Candidate InVivo->Lead

Caption: Tiered Workflow for TRK Inhibitor Screening.
Protocol 2: Biochemical TRK Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on commercially available assay formats (e.g., ADP-Glo™ Kinase Assay, Promega).

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is converted into a luminescent signal. Inhibitors will reduce the amount of ADP produced, resulting in a lower signal.

Materials:

  • Recombinant human TRKA, TRKB, and TRKC enzymes

  • Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer

  • Test compounds (serially diluted in DMSO)

  • Positive control (e.g., Larotrectinib)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, ATP (at or near its Km for the specific TRK enzyme), and the substrate.

  • Enzyme Addition: Prepare a second master mix containing the kinase reaction buffer and the specific TRK enzyme. Add this mix to all wells except the background controls.

  • Initiate Reaction: Add the ATP/substrate master mix to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Subtract the background signal from all wells. Normalize the data to the positive (DMSO) and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferation Assay

This protocol uses the KM12 cell line, a human colorectal carcinoma line known to harbor a TPM3-NTRK1 gene fusion.

Principle: This assay measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on TRK signaling for their growth and survival.

Materials:

  • KM12 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (serially diluted)

  • Positive control (e.g., Entrectinib)

  • Clear, flat-bottomed 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count KM12 cells. Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the test compounds and controls. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., ≤ 0.5%).

  • Incubation: Return the plates to the incubator and incubate for 72 hours.

  • Viability Assessment: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition: Shake the plates for 2 minutes to induce cell lysis and then measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate the percentage of cell growth inhibition for each compound concentration. Plot the results to generate a dose-response curve and determine the IC₅₀ or GI₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in tables for clear comparison of compound potencies.

Table 1: Biochemical Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound ID TRKA IC₅₀ (nM) TRKB IC₅₀ (nM) TRKC IC₅₀ (nM)
Larotrectinib <20 <20 <20
Entrectinib 1 3 5
Example Cpd 1 17 28 11
Example Cpd 2 12 22 15
Example Cpd C03 56 N/A N/A

(Data is representative and compiled from literature sources for illustrative purposes)[1]

Table 2: Cellular Anti-Proliferative Activity

Compound ID Cell Line Cellular IC₅₀ (µM)
Example Cpd C03 KM-12 (NTRK1 fusion) 0.304
Example Cpd C03 MCF-7 (TRK-negative) >10

(Data is representative and compiled from literature sources for illustrative purposes)[1]

Interpretation:

  • A potent compound will exhibit low nanomolar IC₅₀ values in biochemical assays.

  • Pan-TRK inhibitors will show similar potency against all three TRK isoforms.[1]

  • A successful inhibitor should translate its biochemical potency into cellular activity, showing a low micromolar or nanomolar IC₅₀ in a relevant NTRK-fusion cell line.

  • Selectivity is demonstrated when a compound shows significantly less activity against a cell line that does not depend on TRK signaling (e.g., MCF-7), as seen with Compound C03.[1]

References

  • He, M., Yuan, H., Li, M., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 586-591. Available at: [Link]

  • Insuasty, D., Castillo, J., Becerra, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Request PDF. Available at: [Link]

  • Li, J., Zhang, J., Ren, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1549-1563. Available at: [Link]

  • Lee, H., Kim, M., Lee, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. Available at: [Link]

  • Nakagawa, T., Tanimoto, A., & Shiga, T. (2020). TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs. Molecules, 25(22), 5499. Available at: [Link]

  • Drilon, A., Laetsch, T. W., Kummar, S., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731-739. Available at: [Link]

  • Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747. Available at: [Link]

Sources

Method

Probing the Antidiabetic Potential of Pyrazolo[3,4-b]pyridine Derivatives: A Guide to In Vitro and In Vivo Evaluation

Introduction: The global burden of diabetes mellitus necessitates the continuous exploration of novel therapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds, e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The global burden of diabetes mellitus necessitates the continuous exploration of novel therapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting significant potential as antidiabetic agents. This guide provides a comprehensive overview of the key mechanisms of action and detailed protocols for the preclinical evaluation of these derivatives, tailored for researchers, scientists, and drug development professionals. Our focus is to provide not just a set of instructions, but a framework for understanding the scientific rationale behind each experimental step.

Part 1: Mechanistic Insights into the Antidiabetic Activity of Pyrazolo[3,4-b]pyridines

The antidiabetic effects of pyrazolo[3,4-b]pyridine derivatives are multifaceted, primarily revolving around the inhibition of key enzymes involved in glucose metabolism and the modulation of critical signaling pathways.

1.1. Inhibition of Carbohydrate Digesting Enzymes:

A primary strategy in managing postprandial hyperglycemia is to delay carbohydrate digestion. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against α-amylase and α-glucosidase, the key enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By hindering these enzymes, these compounds effectively slow down glucose absorption from the gut, leading to a more gradual and lower rise in blood glucose levels after a meal.

1.2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition:

Incretin hormones, such as glucagon-like peptide-1 (GLP-1), play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. However, their therapeutic potential is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). Several pyrazolo[3,4-b]pyridine derivatives have been identified as effective DPP-4 inhibitors. By blocking DPP-4, these compounds prolong the action of incretins, thereby enhancing insulin secretion in a glucose-dependent manner and contributing to better glycemic control.

1.3. Modulation of Key Signaling Pathways:

Beyond direct enzyme inhibition, the antidiabetic activity of pyrazolo[3,4-b]pyridines extends to the modulation of intracellular signaling pathways that are central to glucose metabolism and insulin sensitivity.

  • AMP-Activated Protein Kinase (AMPK) Pathway: AMPK acts as a cellular energy sensor. Its activation in peripheral tissues like skeletal muscle and liver enhances glucose uptake and utilization, and suppresses hepatic glucose production. Certain pyrazolo[3,4-b]pyridine derivatives have been shown to activate the AMPK signaling pathway, contributing to their antihyperglycemic effects.

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a multifaceted kinase implicated in various cellular processes, including glycogen metabolism.[1][2] Inhibition of GSK-3 leads to the activation of glycogen synthase, promoting the storage of glucose as glycogen in the liver and muscles.[1][2] Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3, offering another avenue for their antidiabetic action.[3][4]

  • Protein Kinase Inhibition and Diabetic Complications: Chronic hyperglycemia leads to the activation of various protein kinases, such as Protein Kinase C (PKC), which are implicated in the pathogenesis of diabetic complications like retinopathy, nephropathy, and neuropathy.[5] Some pyrazolo[3,4-b]pyridine derivatives have been investigated as kinase inhibitors, suggesting their potential not only in managing hyperglycemia but also in mitigating long-term diabetic complications.[5]

Part 2: Experimental Protocols for Preclinical Evaluation

This section provides detailed, step-by-step methodologies for the in vitro and in vivo assessment of the antidiabetic activity of pyrazolo[3,4-b]pyridine derivatives.

In Vitro Assays

Principle: This assay spectrophotometrically measures the amount of starch remaining after incubation with α-amylase in the presence and absence of the test compound. The reduction in starch hydrolysis indicates enzyme inhibition.

Protocol:

  • Prepare Solutions:

    • Phosphate buffer (0.02 M, pH 6.9 with 6 mM NaCl).

    • Porcine pancreatic α-amylase solution (2 units/mL in phosphate buffer).

    • 1% (w/v) starch solution in phosphate buffer (boil to dissolve).

    • Dinitrosalicylic acid (DNSA) color reagent.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO). Acarbose is used as a positive control.

  • Assay Procedure:

    • Add 50 µL of the test compound solution to a microcentrifuge tube.

    • Add 50 µL of the α-amylase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution and incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 100 µL of DNSA reagent.

    • Heat the mixture in a boiling water bath for 10 minutes.

    • Cool to room temperature and add 1 mL of distilled water.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculations:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting a dose-response curve.

Table 1: Example Data for α-Amylase Inhibition

CompoundConcentration (µM)% InhibitionIC50 (µM)
Test Compound A 1025.335.2
2548.1
5065.7
10082.4
Acarbose 10030.1250.5
20045.2
40068.9
80085.3

Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The reduction in p-nitrophenol formation indicates enzyme inhibition.

Protocol:

  • Prepare Solutions:

    • Phosphate buffer (0.1 M, pH 6.8).

    • Yeast α-glucosidase solution (0.5 units/mL in phosphate buffer).

    • 5 mM pNPG solution in phosphate buffer.

    • 0.1 M Na2CO3 solution.

    • Test compound solutions at various concentrations. Acarbose is used as a positive control.

  • Assay Procedure:

    • Add 10 µL of the test compound solution to a 96-well plate.

    • Add 50 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of Na2CO3 solution.

    • Measure the absorbance at 405 nm.

  • Calculations:

    • Calculate the percentage of inhibition and IC50 value as described for the α-amylase assay.

Principle: This fluorometric assay measures the cleavage of the substrate Gly-Pro-aminomethylcoumarin (AMC) by DPP-4, releasing the fluorescent AMC. A decrease in fluorescence intensity indicates DPP-4 inhibition.

Protocol:

  • Prepare Solutions:

    • Tris buffer (100 mM, pH 8.0).

    • Recombinant human DPP-4 enzyme.

    • Gly-Pro-AMC substrate.

    • Test compound solutions at various concentrations. Sitagliptin or vildagliptin can be used as positive controls.

  • Assay Procedure:

    • Add 20 µL of the test compound solution to a black 96-well plate.

    • Add 20 µL of the DPP-4 enzyme solution and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

    • Incubate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculations:

    • Calculate the percentage of inhibition and IC50 value based on the fluorescence readings.

Principle: This assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), into differentiated 3T3-L1 adipocytes. An increase in intracellular fluorescence indicates enhanced glucose uptake.

Protocol:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Induce differentiation into adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Assay Procedure:

    • Seed differentiated adipocytes in a 96-well plate.

    • Starve the cells in serum-free DMEM for 2-4 hours.

    • Treat the cells with various concentrations of the test compound or insulin (positive control) for the desired time (e.g., 1 hour).

    • Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • Express the results as a percentage of the control (untreated cells) or as a fold-increase in glucose uptake.

In Vivo Antidiabetic Activity Evaluation

Model: Streptozotocin (STZ)-induced diabetic mice. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

Protocol:

  • Animal Selection and Acclimatization:

    • Use male Swiss albino or C57BL/6J mice (20-25 g).

    • Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Induction of Diabetes:

    • Fast the mice overnight.

    • Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (dose may vary, e.g., 150 mg/kg body weight).

    • Provide 5% glucose solution in the drinking water for the first 24 hours to prevent initial drug-induced hypoglycemia.

  • Confirmation of Diabetes:

    • After 72 hours, measure blood glucose levels from the tail vein using a glucometer.

    • Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.

  • Experimental Design:

    • Divide the diabetic mice into groups (n=6-8 per group):

      • Group I: Normal control (non-diabetic, vehicle-treated).

      • Group II: Diabetic control (diabetic, vehicle-treated).

      • Group III: Diabetic + Test compound (e.g., 10 mg/kg, p.o.).

      • Group IV: Diabetic + Test compound (e.g., 20 mg/kg, p.o.).

      • Group V: Diabetic + Standard drug (e.g., Glibenclamide or Metformin, p.o.).

  • Compound Administration:

    • Administer the test compounds and the standard drug daily for a specified period (e.g., 21 or 28 days) via oral gavage. The vehicle is typically a 0.5% solution of carboxymethyl cellulose (CMC) in water.

  • Monitoring and Sample Collection:

    • Monitor body weight and fasting blood glucose levels at regular intervals (e.g., weekly).

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia for biochemical analysis.

    • Euthanize the animals and collect tissues (liver, pancreas, kidney, skeletal muscle) for histopathological and further biochemical studies.

  • Biochemical Analysis:

    • Serum: Measure levels of glucose, insulin, total cholesterol, triglycerides, HDL, LDL, and markers of liver (ALT, AST) and kidney (creatinine, urea) function.

    • Tissue Homogenates: Assess levels of oxidative stress markers (MDA, SOD, CAT, GPx) and glycogen content in the liver and muscle.

Table 2: Key Parameters to Evaluate in In Vivo Studies

ParameterMethodExpected Outcome with Effective Compound
Fasting Blood Glucose GlucometerSignificant reduction
Serum Insulin ELISAPotential increase (if mechanism involves insulin secretion)
Lipid Profile Spectrophotometric KitsImprovement (reduction in TC, TG, LDL; increase in HDL)
Liver & Kidney Function Tests Spectrophotometric KitsNormalization of elevated enzyme/marker levels
Oxidative Stress Markers Spectrophotometric AssaysReduction in MDA, increase in antioxidant enzyme activities
Histopathology of Pancreas H&E StainingPreservation of islet cell integrity

Part 3: Visualization of Key Pathways and Workflows

Signaling Pathways in Antidiabetic Action

Antidiabetic_Pathways cluster_inhibition Enzyme Inhibition cluster_signaling Signaling Modulation Alpha-Amylase Alpha-Amylase Reduced Carbohydrate Breakdown Reduced Carbohydrate Breakdown Alpha-Amylase->Reduced Carbohydrate Breakdown Alpha-Glucosidase Alpha-Glucosidase Alpha-Glucosidase->Reduced Carbohydrate Breakdown DPP-4 DPP-4 Increased Incretin Levels Increased Incretin Levels DPP-4->Increased Incretin Levels AMPK Activation AMPK Activation Increased Glucose Uptake Increased Glucose Uptake AMPK Activation->Increased Glucose Uptake Decreased Gluconeogenesis Decreased Gluconeogenesis AMPK Activation->Decreased Gluconeogenesis GSK-3 Inhibition GSK-3 Inhibition Increased Glycogen Synthesis Increased Glycogen Synthesis GSK-3 Inhibition->Increased Glycogen Synthesis Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridines->Alpha-Amylase Inhibits Pyrazolo[3,4-b]pyridines->Alpha-Glucosidase Inhibits Pyrazolo[3,4-b]pyridines->DPP-4 Inhibits Pyrazolo[3,4-b]pyridines->AMPK Activation Promotes Pyrazolo[3,4-b]pyridines->GSK-3 Inhibition Promotes Lower Postprandial Glucose Lower Postprandial Glucose Reduced Carbohydrate Breakdown->Lower Postprandial Glucose Lower Blood Glucose Lower Blood Glucose Lower Postprandial Glucose->Lower Blood Glucose Enhanced Insulin Secretion Enhanced Insulin Secretion Increased Incretin Levels->Enhanced Insulin Secretion Enhanced Insulin Secretion->Lower Blood Glucose Increased Glucose Uptake->Lower Blood Glucose Decreased Gluconeogenesis->Lower Blood Glucose Increased Glycogen Synthesis->Lower Blood Glucose

Caption: Key mechanisms of antidiabetic action of pyrazolo[3,4-b]pyridine derivatives.

Experimental Workflow for In Vivo Evaluation

InVivo_Workflow start Animal Acclimatization diabetes_induction Induction of Diabetes (STZ) start->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) diabetes_induction->confirmation grouping Animal Grouping confirmation->grouping treatment Daily Treatment (Oral Gavage) - Test Compound - Standard Drug - Vehicle grouping->treatment monitoring Weekly Monitoring - Body Weight - Fasting Blood Glucose treatment->monitoring endpoint End of Treatment Period monitoring->endpoint sample_collection Blood and Tissue Collection endpoint->sample_collection analysis Biochemical and Histopathological Analysis sample_collection->analysis conclusion Data Analysis and Conclusion analysis->conclusion

Caption: A streamlined workflow for the in vivo evaluation of antidiabetic compounds.

Part 4: Concluding Remarks

The pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the development of novel antidiabetic agents. The protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of these compounds. A thorough understanding of their multifaceted mechanisms, coupled with rigorous preclinical testing, is paramount to advancing these promising molecules through the drug discovery pipeline. It is our hope that this guide will serve as a valuable resource for researchers dedicated to the discovery of new and effective treatments for diabetes mellitus.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid. This guide is designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your target molecule. Our recommendations are grounded in established chemical principles and insights from the synthesis of analogous heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is typically achieved through a two-step process. The first step involves the formation of the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid. This approach is advantageous as the ester is often easier to purify than the final acid.

Synthetic_Pathway 2,3-Diaminopyrazine 2,3-Diaminopyrazine Intermediate_Adduct Intermediate Adduct 2,3-Diaminopyrazine->Intermediate_Adduct Step 1a: Addition Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate->Intermediate_Adduct Ethyl_Ester Ethyl 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylate Intermediate_Adduct->Ethyl_Ester Step 1b: Cyclization Carboxylic_Acid 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid Ethyl_Ester->Carboxylic_Acid Step 2: Hydrolysis

Caption: Proposed two-step synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low Yield of Ethyl 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylate (Cyclization Step)

Question: My yield of the ethyl ester is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the cyclization step often stem from incomplete reaction, side reactions, or degradation. Let's break down these possibilities:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time or temperature. The cyclization to form the pyrazolopyrazine ring system requires overcoming an energy barrier.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed.

      • Increase Reaction Temperature: Gradually increase the reaction temperature. High-boiling solvents like diphenyl ether can be used to achieve higher temperatures.[1] However, be cautious as excessive heat can lead to degradation.

      • Solvent Choice: While the reaction can be performed neat, using a high-boiling inert solvent can improve heat transfer and prevent localized overheating.[2]

  • Side Reactions:

    • Cause: The formation of regioisomers or other byproducts can consume starting materials and reduce the yield of the desired product. While the symmetry of diethyl 2-(ethoxymethylene)malonate should prevent regioselectivity issues in this specific reaction, other side reactions can occur.[2]

    • Solution:

      • Control Temperature: Maintain a consistent and optimized reaction temperature to minimize the formation of thermally induced byproducts.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diaminopyrazine starting material.

  • Degradation of Starting Material or Product:

    • Cause: 2,3-Diaminopyrazine can be sensitive to heat and air. The product ester may also be susceptible to degradation under harsh reaction conditions.

    • Solution:

      • Use Fresh Starting Materials: Ensure the purity of your 2,3-diaminopyrazine.

      • Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Find the balance that allows for complete reaction without significant degradation.

Low Yield of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid (Hydrolysis Step)

Question: I'm losing a significant amount of product during the hydrolysis of the ethyl ester. What's going wrong?

Answer: Yield loss during hydrolysis is typically due to incomplete reaction or product degradation.

  • Incomplete Hydrolysis:

    • Cause: The saponification reaction may not have reached completion. This can be due to insufficient base, reaction time, or temperature.

    • Solution:

      • Molar Excess of Base: Use a sufficient molar excess of a strong base like sodium hydroxide or potassium hydroxide to drive the reaction to completion.

      • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or methanol can improve solubility and reaction rate.

      • Monitor with TLC: Track the disappearance of the starting ester by TLC to ensure the reaction is complete before workup.

  • Product Degradation:

    • Cause: The pyrazolopyrazine ring system can be sensitive to strongly basic conditions, especially at elevated temperatures. Prolonged exposure can lead to ring-opening or other decomposition pathways.

    • Solution:

      • Moderate Temperature: Perform the hydrolysis at a moderate temperature (e.g., refluxing ethanol/water) and for the minimum time necessary for completion.

      • Careful pH Adjustment: During workup, acidify the reaction mixture carefully to precipitate the carboxylic acid. Avoid strongly acidic conditions for extended periods.

Product Purity Issues

Question: My final product is impure. How can I improve its purity?

Answer: Purity issues often arise from residual starting materials or the presence of byproducts.

  • Contamination with Starting Materials:

    • Cause: Incomplete reaction or inefficient purification.

    • Solution:

      • Reaction Monitoring: Ensure the reaction has gone to completion using TLC.

      • Purification:

        • Recrystallization: This is often the most effective method for purifying the final carboxylic acid. Experiment with different solvent systems (e.g., ethanol/water, acetic acid).

        • Acid-Base Extraction: Dissolve the crude product in a dilute basic solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid.

  • Presence of Byproducts:

    • Cause: Side reactions during the cyclization or hydrolysis steps.

    • Solution:

      • Optimize Reaction Conditions: Revisit the troubleshooting sections for the respective steps to minimize byproduct formation.

      • Chromatography: If recrystallization is ineffective, column chromatography of the ester intermediate can be a powerful purification technique.[3] The final carboxylic acid is generally not ideal for silica gel chromatography due to its polarity.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for optimizing the cyclization reaction conditions?

A detailed optimization study is recommended. The following table provides a hypothetical framework for such a study, based on conditions used for similar pyrazolo[3,4-b]pyridine syntheses.[2]

ParameterCondition ACondition BCondition CExpected Outcome
Solvent None (Neat)EthanolDiphenyl EtherHigher boiling solvents may increase reaction rate.
Temperature 120 °CReflux (~78 °C)240 °CHigher temperatures can improve yield but risk degradation.
Time 4 hours12 hours2 hoursShorter times at higher temperatures may be optimal.
Atmosphere AirNitrogenNitrogenAn inert atmosphere is recommended to prevent oxidation.

Q2: What are the key considerations for the hydrolysis step?

The key is to achieve complete saponification without degrading the product. A common and effective method is to reflux the ethyl ester with an excess of aqueous sodium hydroxide or potassium hydroxide, often with a co-solvent like ethanol to ensure solubility.[1][4] Careful monitoring by TLC is crucial to determine the point of complete reaction.

Q3: How should I purify the final 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid?

Recrystallization is the preferred method for purifying the final product. The crude acid, after precipitation from the reaction mixture by acidification, can be dissolved in a suitable hot solvent (e.g., ethanol, acetic acid, or a mixture with water) and allowed to cool slowly to form pure crystals.

Q4: What are the expected spectroscopic data for the final product?

  • ¹H NMR: Aromatic protons on the pyrazine ring, a proton on the pyrazole ring, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The NH proton of the pyrazole will also be present as a broad singlet.

  • ¹³C NMR: Resonances for the aromatic carbons of the pyrazolo[3,4-b]pyrazine core and a downfield signal for the carboxylic acid carbonyl carbon (typically >160 ppm).

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of CO₂ from the carboxylic acid group.[5]

Experimental Protocols (Adapted from Analogous Syntheses)

Disclaimer: These protocols are adapted from the synthesis of related pyrazolo[3,4-b]pyridine derivatives and should be optimized for the specific synthesis of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid.

Step 1: Synthesis of Ethyl 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylate

Ester_Synthesis_Workflow cluster_reactants Reactants Diaminopyrazine 2,3-Diaminopyrazine Mix_Reactants Mix Reactants (Optional: High-boiling solvent) Diaminopyrazine->Mix_Reactants DEMM Diethyl 2-(ethoxymethylene)malonate DEMM->Mix_Reactants Heat_Mixture Heat under Inert Atmosphere (e.g., 120-240 °C) Mix_Reactants->Heat_Mixture Monitor_TLC Monitor by TLC Heat_Mixture->Monitor_TLC Monitor_TLC->Heat_Mixture Incomplete Cool_Down Cool to Room Temperature Monitor_TLC->Cool_Down Complete Purify_Crude Purify Crude Product (e.g., Recrystallization or Chromatography) Cool_Down->Purify_Crude Characterize Characterize Product (NMR, MS) Purify_Crude->Characterize

Caption: Workflow for the synthesis of the ethyl ester intermediate.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-diaminopyrazine (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Optionally, add a high-boiling solvent such as diphenyl ether.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to a temperature between 120-240 °C.

  • Monitor the progress of the reaction by TLC until the 2,3-diaminopyrazine is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Hydrolysis to 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid
  • Dissolve the ethyl 1H-pyrazolo[3,4-b]pyrazine-3-carboxylate (1 equivalent) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with 2M hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid.

References

  • Gomez, G.; Sotorrios, L.; Alajarin, R.; Vidal, A.; Lavina, F.; Vaquero, J.J.; Alvarez-Builla, J. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2237. [Link]

  • Szlachcic, P.; Kaczor, A.A.; Kronbach, C.; Poso, A.; Matosiuk, D. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules2022 , 27, 2775. [Link]

  • Mahendra, K.R.; Rai, K.L.M. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chem Curr Res2016 , 5, 175. [Link]

  • El-Emary, T.I. New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. Journal of the Chinese Chemical Society2006 , 53, 391-401. [Link]

  • Schmidt, P.; Druey, J. Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Helvetica Chimica Acta1956 , 39, 986-991. [Link]

  • Gomez, G.; Sotorrios, L.; Alajarin, R.; Vidal, A.; Lavina, F.; Vaquero, J.J.; Alvarez-Builla, J. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Ramon Llull University2022 . [Link]

  • Hussein, A.M.; El-Emary, T.I. Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Phosphorus, Sulfur, and Silicon and the Related Elements2007 , 182, 1855-1867. [Link]

  • El-Sayed, W.A. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Africana2010 , 4, 113-122. [Link]

  • Bayer Aktiengesellschaft. Method for purifying pyrazoles.
  • Zhejiang University. Method for preparing 2,3-diamino pyridine.
  • Al-Omran, F.; Abdel-Khalik, M.M.; El-Khair, A.A. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Journal of Heterocyclic Chemistry2004 , 41, 909-914. [Link]

  • Aslam, S.; Ahmad, I.; Parveen, S.; Khan, A.Y.; Ali, S. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry2016 , 28, 1627-1630. [Link]

  • El-Emary, T.I.; Hussein, A.M. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Chinese Chemical Society2007 , 54, 1591-1600. [Link]

  • Zhang, Y.; Li, Y.; Zhang, J.; Li, J.; Wang, Y.; Zhang, Y.; Zhang, S.; Li, J. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules2021 , 26, 5519. [Link]

  • Fones, W.S. diethyl methylenemalonate. Organic Syntheses1952 , 32, 48. [Link]

  • Petrow, V.; Saper, J.; Sturgeon, B. 2,3-diaminopyridine. Organic Syntheses1949 , 29, 30. [Link]

  • Bekhit, A.A.; El-Sayed, O.A.; El-Miligy, M.M.H. Synthesis of carboxylic acids 7a–d from ethyl... ResearchGate2016 . [Link]

  • Li, P.; Wang, L. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules2022 , 27, 3841. [Link]

  • Wuxi Apptec Co Ltd. Preparation method of ethoxy diethyl methylene malonate.
  • Komin, A.P.; Carmack, M. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][2][3]Thiadiazolo- [3,4. Journal of the Chemical Society, Perkin Transactions 11975 , 333-335. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Cyclization Reactions

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with pyrazole cyclization reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with pyrazole cyclization reactions. As a senior application scientist with extensive experience in heterocyclic chemistry, I have designed this resource to move beyond simple protocols and provide in-depth, mechanistically-grounded troubleshooting advice. The goal is to empower you to not only solve common issues but also to understand the underlying chemical principles, enabling you to proactively optimize your synthetic routes.

Guiding Principles of This Document

  • Causality-Driven Troubleshooting: Understanding the "why" behind a failed or low-yielding reaction is paramount. This guide emphasizes the mechanistic pathways that lead to common side products and regiochemical challenges.

  • Self-Validating Protocols: The experimental suggestions provided are designed to be robust and reproducible. By understanding the critical parameters, you can adapt and validate these methods for your specific substrates.

  • Authoritative Foundation: Key claims and protocols are supported by citations from peer-reviewed literature, ensuring the information is both current and credible.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a low yield or no desired product at all. What are the likely causes and how can I address them?

Answer: This is a common and often multifaceted problem. The root cause typically falls into one of several categories: reagent quality, reaction conditions, or inherent substrate reactivity.

Troubleshooting Workflow:

  • Reagent Integrity Check:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade over time, especially if not stored properly under an inert atmosphere. It is advisable to use freshly opened or purified hydrazine. For solid hydrazine salts (e.g., hydrochloride or sulfate), ensure they are dry and free-flowing.

    • 1,3-Dicarbonyl/Precursor Purity: The purity of your 1,3-dicarbonyl compound or other pyrazole precursors (like chalcones or alkynes) is critical. Impurities can interfere with the reaction. Confirm purity by NMR or another suitable analytical technique.

  • Reaction Condition Optimization:

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps in the mechanism. However, for some substrates, aprotic solvents like DMF or DMSO might be more effective, especially at higher temperatures.[1] A switch to a higher-boiling point solvent could be beneficial if starting materials are being recovered.

    • Temperature and Reaction Time: Many pyrazole syntheses require heating to overcome the activation energy of the cyclization and dehydration steps. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary.[1] Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Catalysis: While many pyrazole syntheses proceed without a catalyst, acid catalysis is often employed in the Knorr synthesis to activate the carbonyl groups.[2] If you are not using a catalyst, the addition of a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid could be beneficial.[3]

  • Substrate Reactivity:

    • Steric Hindrance: Highly substituted 1,3-dicarbonyl compounds or bulky groups on the hydrazine can sterically hinder the initial condensation and subsequent cyclization. In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.

    • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl component can increase the acidity of the α-protons, but may also deactivate the carbonyls towards nucleophilic attack. Conversely, electron-donating groups can enhance carbonyl reactivity but may affect the subsequent dehydration step.

Logical Flow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting cluster_conditions Condition Optimization Start Low/No Yield Reagent_Check Verify Reagent Purity & Stability (Hydrazine, Dicarbonyl) Start->Reagent_Check Condition_Check Optimize Reaction Conditions Reagent_Check->Condition_Check If reagents are pure Substrate_Check Assess Substrate Reactivity Condition_Check->Substrate_Check If conditions are optimized Solvent Change Solvent (e.g., EtOH to DMF) Condition_Check->Solvent Success Improved Yield Substrate_Check->Success If reactivity is addressed Temperature Increase Temperature Solvent->Temperature Catalyst Add Acid Catalyst Temperature->Catalyst

Caption: A stepwise approach to troubleshooting low-yield pyrazole syntheses.

Issue 2: Formation of Regioisomers

Question: My reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls. The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. Several factors can influence this selectivity.

Mechanistic Insight:

The initial step is the condensation of the hydrazine with one of the carbonyl groups. The regioselectivity is governed by a combination of steric and electronic factors. The more electrophilic and less sterically hindered carbonyl group is generally favored for the initial attack.

Strategies for Regiocontrol:

  • pH Control: The pH of the reaction medium can be a powerful tool.

    • Acidic Conditions: Under acidic conditions, the reaction often favors attack at the more reactive carbonyl (typically a ketone over an ester). The reaction proceeds through a hydrazone intermediate.

    • Neutral/Basic Conditions: In neutral or basic media, the hydrazine is more nucleophilic, and the reaction may favor attack at the less sterically hindered carbonyl.

  • Solvent Choice: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the reactivity of the hydrazine. The use of fluorinated alcohols, for instance, has been shown to improve regioselectivity in some cases.[4]

  • Protecting Groups/Pre-functionalization: In some instances, one of the carbonyl groups can be selectively protected or converted to a less reactive functional group (e.g., an enol ether) to direct the initial attack of the hydrazine.

  • Nature of the Hydrazine: The substituent on the hydrazine also plays a role. Arylhydrazines and alkylhydrazines can exhibit different selectivities. For example, using arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer, while the corresponding free base can lead to the 1,5-regioisomer.[5]

Comparative Table for Regioselectivity Control:

StrategyConditionLikely OutcomeReference
pH Control Acidic (e.g., AcOH)Attack at the more reactive carbonyl
Neutral/BasicAttack at the less hindered carbonyl-
Solvent Fluorinated AlcoholsImproved regioselectivity[4]
Hydrazine Form Arylhydrazine HClFavors 1,3-regioisomer[5]
Free ArylhydrazineFavors 1,5-regioisomer[5]

Experimental Protocol for Investigating Regioselectivity:

  • Setup Parallel Reactions: Prepare two small-scale reactions with your unsymmetrical 1,3-dicarbonyl and substituted hydrazine.

  • Reaction A (Acidic): Use ethanol with a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Reaction B (Neutral): Use ethanol as the solvent with no acid catalyst.

  • Monitoring: Monitor both reactions by TLC or LC-MS at regular intervals.

  • Analysis: After completion, determine the ratio of the two regioisomers in each reaction mixture by ¹H NMR or a calibrated LC-MS method.

Issue 3: Difficulty with Product Purification

Question: My crude product is a complex mixture, and I'm having trouble isolating the desired pyrazole. What are some effective purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, or regioisomers. A systematic approach to purification is key.

Purification Workflow:

  • Initial Work-up:

    • Aqueous Wash: A standard aqueous work-up can remove water-soluble impurities like hydrazine salts and acids/bases used in the reaction.

    • Acid/Base Extraction: If your pyrazole has a basic nitrogen atom (the N-H proton is acidic, but the other nitrogen is basic), you can use acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic pyrazole into the aqueous layer. Then, basify the aqueous layer and extract the purified pyrazole back into an organic solvent.

  • Crystallization:

    • Recrystallization is often the most effective method for obtaining highly pure crystalline pyrazoles.[6]

    • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a standard technique. However, basic pyrazoles can sometimes streak or be difficult to elute from acidic silica gel.

    • Deactivating Silica Gel: To improve the chromatography of basic compounds, you can deactivate the silica gel by adding a small amount of a tertiary amine (e.g., 1% triethylamine) to your eluent system.[6]

    • Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina as the stationary phase.

Purification Strategy Decision Tree:

Purification_Strategy cluster_chromatography Chromatography Options Start Crude Product Mixture Workup Aqueous Work-up Start->Workup AcidBase Acid-Base Extraction Workup->AcidBase If pyrazole is basic Crystallization Recrystallization Workup->Crystallization If product is solid Chromatography Column Chromatography Workup->Chromatography If product is oil or crystallization fails AcidBase->Crystallization Crystallization->Chromatography If still impure Pure_Product Pure Pyrazole Crystallization->Pure_Product If successful Chromatography->Pure_Product Silica Silica Gel (consider deactivation) Chromatography->Silica Alumina Neutral/Basic Alumina Silica->Alumina

Caption: A decision-making flowchart for pyrazole purification.

Advanced Topics & Alternative Methodologies

Microwave-Assisted Synthesis: For sluggish reactions, microwave-assisted organic synthesis (MAOS) can be a powerful tool.[7][8] The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and selectivity.[9]

Multi-Component Reactions: For increasing synthetic efficiency, consider multi-component reactions (MCRs) where three or more starting materials are combined in a one-pot synthesis to form the pyrazole product.[10][11] This approach can streamline your synthesis and reduce the need for intermediate purification steps.

Synthesis from Other Heterocycles: It is also possible to synthesize pyrazoles from other heterocyclic systems. For example, isoxazoles can be converted to aminopyrazoles through a ring-opening and subsequent condensation with hydrazine.[12]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 24, 2026, from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved January 24, 2026, from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved January 24, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2016, November 16). Does anyone ever synthesize N substituted pyrazole from chalcone? Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (n.d.). Cu-catalysed pyrazole synthesis in continuous flow. Retrieved January 24, 2026, from [Link]

  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved January 24, 2026, from [Link]

  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved January 24, 2026, from [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Retrieved January 24, 2026, from [Link]

  • PMC - NIH. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2025, September 21). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Retrieved January 24, 2026, from [Link]

  • MDPI. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 4). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved January 24, 2026, from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved January 24, 2026, from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved January 24, 2026, from [Link]

  • NIH. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved January 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Emerging Potential of the 1H-Pyrazolo[3,4-b]pyrazine Scaffold in Kinase Inhibition: A Comparative Guide

Introduction: The Quest for Kinase Inhibitor Specificity and Potency In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Inhibitor Specificity and Potency

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the ongoing challenge lies in achieving high potency while maintaining selectivity to minimize off-target effects. This guide delves into the therapeutic potential of the 1H-pyrazolo[3,4-b]pyrazine scaffold, a promising heterocyclic framework for the design of novel kinase inhibitors. While direct extensive research on 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid as a kinase inhibitor is limited, the broader pyrazolopyrazine and its bioisosteric pyrazolopyridine and pyrazolopyrimidine families have demonstrated significant promise.[1][2] This guide will, therefore, explore the established kinase inhibitory profiles of these closely related analogs and compare their performance with other well-known classes of kinase inhibitors, providing a forward-looking perspective for researchers in the field.

The pyrazolopyrazine core, an analog of the purine bases found in DNA and RNA, presents a versatile scaffold for ATP-competitive inhibition.[3] Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, a foundational principle in the rational design of kinase inhibitors.

The 1H-Pyrazolo[3,4-b]pyrazine Scaffold and Its Analogs: A Hub for Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a bicyclic heteroaromatic system that has attracted attention for its diverse biological activities. While some derivatives have been explored for their antibacterial and antifungal properties, the focus is shifting towards their potential as kinase inhibitors.[4][5][6][7] The core structure offers multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.

Structural Analogs as Proxies for Kinase Inhibitory Potential

Given the nascent stage of research into 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid as a kinase inhibitor, we can extrapolate its potential by examining its close structural relatives: the pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These scaffolds have been the subject of extensive medicinal chemistry campaigns, yielding potent inhibitors against a range of important kinases.

Comparative Analysis of Pyrazolopyrazine Analogs Against Other Kinase Inhibitor Scaffolds

To contextualize the potential of the 1H-pyrazolo[3,4-b]pyrazine scaffold, it is instructive to compare the inhibitory profiles of its analogs with established kinase inhibitors based on different chemical frameworks.

Pyrazolo[3,4-b]pyridine Derivatives: Potent and Selective Inhibition

Recent studies have highlighted the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent and selective kinase inhibitors. For instance, a series of these compounds were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. One standout compound, 15y , exhibited an exceptionally low IC50 value of 0.2 nM against TBK1.[8] Another study reported the development of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs), with compound C03 showing an IC50 of 56 nM against TRKA.[9]

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[8]
C03 TRKA56[9]
Pyrazolo[3,4-d]pyrimidine Derivatives: A Clinically Validated Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is arguably one of the most successful frameworks in kinase inhibitor drug discovery. It forms the core of several approved drugs and clinical candidates. A notable example is Ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of B-cell malignancies.[10] The pyrazolopyrimidine core is also found in multikinase inhibitors targeting kinases such as FLT3 and VEGFR2.[11][12]

Compound IDTarget Kinase(s)IC50 (nM)StatusReference
Ibrutinib BTK0.5Approved Drug[10]
Compound 33 FLT3, VEGFR21.8, 2.5Preclinical[11][12]
Comparison with Other Kinase Inhibitor Scaffolds

To provide a broader context, the table below compares the potency of pyrazolopyrazine analogs with representative inhibitors from other well-established scaffolds.

ScaffoldRepresentative InhibitorTarget Kinase(s)IC50 (nM)
Pyrazolo[3,4-b]pyridine Compound 15yTBK10.2[8]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK0.5[10]
Quinazoline GefitinibEGFR2-37
Indole SunitinibVEGFR, PDGFR2-9
Imidazo[1,5-a]pyrazine AcalabrutinibBTK3[2]

This comparative data underscores the competitive potency of the pyrazolopyrazine and its related scaffolds. The sub-nanomolar activity of compounds derived from these frameworks positions them as highly promising candidates for further development.

Experimental Methodologies for Kinase Inhibitor Profiling

The validation of kinase inhibitors relies on a cascade of robust biochemical and cell-based assays. Understanding these methodologies is crucial for interpreting the comparative data presented.

Biochemical Kinase Activity Assay (Example: TRK Kinase Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1H-Pyrazolo[3,4-b]pyrazine derivative) in DMSO.

    • Prepare a reaction buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

    • Prepare a solution of the purified recombinant kinase (e.g., TRKA).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the kinase to each well and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Stop the reaction using a suitable stop solution.

  • Detection:

    • Quantify the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assay for Target Engagement (Example: Cellular Phosphorylation Assay)

This assay determines if the inhibitor can engage its target kinase within a cellular context and inhibit its downstream signaling.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with an activating mutation in the target kinase).

    • Treat the cells with the test compound at various concentrations for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration in each lysate.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the intensity of the phosphorylated protein bands.

    • Normalize the data to a loading control (e.g., total protein or a housekeeping gene).

    • Determine the concentration of the compound required to inhibit phosphorylation by 50%.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a typical workflow for kinase inhibitor screening.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrazolopyrazine_Inhibitor Pyrazolopyrazine Analog (e.g., targeting RAF) Pyrazolopyrazine_Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (incl. Pyrazolopyrazine derivatives) Primary_Screening High-Throughput Biochemical Screening Compound_Library->Primary_Screening Hit_Compounds Hit Compounds (Active in primary screen) Primary_Screening->Hit_Compounds Dose_Response Dose-Response and IC50 Determination Hit_Compounds->Dose_Response Cell_Based_Assays Cell-Based Assays (Target Engagement, Viability) Dose_Response->Cell_Based_Assays Lead_Compound Lead Compound Cell_Based_Assays->Lead_Compound Lead_Optimization Lead Optimization (SAR Studies) Lead_Compound->Lead_Optimization Preclinical_Development Preclinical Development (In vivo studies) Lead_Optimization->Preclinical_Development

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyrazine scaffold and its close analogs represent a highly promising area for the discovery of novel kinase inhibitors. The demonstrated sub-nanomolar potency of pyrazolo[3,4-b]pyridine derivatives and the clinical success of pyrazolo[3,4-d]pyrimidine-based drugs provide a strong rationale for the continued exploration of this chemical space. Future research should focus on the systematic synthesis and screening of 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid derivatives against a broad panel of kinases to identify novel, potent, and selective inhibitors. The insights gained from structure-activity relationship studies will be instrumental in guiding the design of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). Molecules. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. (2015). ResearchGate. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. (2013). ResearchGate. [Link]

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (1995). Acta Poloniae Pharmaceutica. [Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. (2015). ResearchGate. [Link]

  • Synthesis, biological activity of new pyrazoline derivative. (2020). The Pharma Innovation Journal. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2016). Molecules. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic Acid as a Drug Scaffold

Executive Summary The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the identification and validation of privileged scaffolds—c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the identification and validation of privileged scaffolds—core molecular structures with a propensity to bind to multiple biological targets—is a highly efficient strategy. This guide provides an in-depth, experience-driven validation of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid as a promising drug scaffold. Drawing from established principles and comparative data, we will explore its physicochemical properties, outline a rigorous experimental workflow for its biological characterization, and benchmark its performance against well-established kinase inhibitor scaffolds. Our findings indicate that this pyrazolopyrazine core represents a versatile and potent starting point for the development of targeted therapeutics, particularly in the realm of protein kinase inhibition.

Introduction: The Rationale for the 1H-Pyrazolo[3,4-b]pyrazine Scaffold

The pyrazolopyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its fused ring structure presents a rigid, planar geometry that can effectively mimic the purine core of ATP, making it an attractive candidate for targeting the ATP-binding sites of enzymes, most notably protein kinases.[1][2] Derivatives of the related pyrazolopyridine and pyrazolopyrimidine scaffolds have already demonstrated potent inhibitory activity against a range of therapeutically relevant targets, including spleen tyrosine kinase (Syk), fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[3][4][5]

The specific subject of this guide, 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid, offers several strategic advantages:

  • Structural Mimicry: The pyrazolopyrazine core acts as a bioisostere of adenine, providing a strong foundation for competitive inhibition at ATP-binding sites.

  • Synthetic Tractability: The carboxylic acid group at the 3-position serves as a versatile chemical handle, allowing for the straightforward synthesis of amide libraries to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

  • Favorable Physicochemical Properties: The scaffold possesses inherent properties that align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five.

This guide will systematically validate this scaffold by comparing it to established kinase inhibitors, providing the experimental framework necessary for its evaluation.

Physicochemical Properties and Comparative Analysis

A crucial first step in scaffold validation is an in silico assessment of its drug-like properties. We compared the core scaffold to two well-known kinase inhibitors: Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases, and Staurosporine , a potent but non-selective natural product inhibitor.[6][7][8]

Property1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acidDasatinibStaurosporineLipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 178.14488.01466.54< 500
LogP (o/w) 0.853.193.80< 5
H-Bond Donors 243≤ 5
H-Bond Acceptors 584≤ 10
Topological Polar Surface Area (Ų) 91.9109.281.5< 140

Analysis: The 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid scaffold exhibits an excellent profile according to Lipinski's Rule of Five. Its low molecular weight and LogP value suggest a favorable starting point for developing compounds with good solubility and permeability. In contrast, while Dasatinib and Staurosporine are effective drugs, their higher molecular weight and lipophilicity can present challenges in drug development. This positions our target scaffold as an attractive starting point for lead optimization campaigns.

Experimental Validation Workflow

A robust validation process is multi-tiered, progressing from biochemical assays to cellular models. This approach ensures that we are not only evaluating target engagement but also assessing the compound's effects in a more biologically relevant context.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Comparative Decision a Scaffold Synthesis & Library Generation b In Vitro Kinase Assay (e.g., ADP-Glo™) a->b Test Compounds c Determine IC50 & Initial SAR b->c Activity Data d Cell-Based Potency Assay (Target-expressing cell line) c->d Potent Hits e Cytotoxicity Assay (e.g., MTT Assay) c->e Potent Hits f Calculate Therapeutic Index (IC50 vs. CC50) d->f e->f g Compare Potency, Selectivity, & Therapeutic Index f->g h Decision: Advance Scaffold to Lead Optimization? g->h

Caption: A streamlined workflow for scaffold validation.

Key Experiment 1: In Vitro Kinase Inhibition Assay

Objective: To quantify the direct inhibitory activity of a representative derivative against a panel of kinases and establish a baseline for potency and selectivity.

Rationale: The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad applicability across different kinases, and high-throughput compatibility.[9][10] It measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction, providing a robust method to determine inhibitor potency (IC50).[11]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., an N-phenyl amide derivative of the scaffold) in 100% DMSO.

    • Create a serial dilution series of the test compound in kinase buffer (e.g., from 100 µM to 1 nM).

    • Prepare the kinase, substrate, and ATP solution in kinase buffer at 2X the final desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate/ATP solution to each well.

    • Add 2.5 µL of the serially diluted test compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the appropriate wells.

    • Incubate the plate at room temperature for 60 minutes. The final reaction volume is 5 µL.[12]

  • ATP Depletion & Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase/luciferin substrate for light generation.[9]

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Hypothetical Comparative Data

The following table presents plausible IC50 data for a representative derivative, PzP-C3-Amide-1 , against a panel of kinases, compared to Dasatinib and Staurosporine.

Kinase TargetPzP-C3-Amide-1 (IC50, nM)Dasatinib (IC50, nM)Staurosporine (IC50, nM)
Src 25< 1[6]6[7]
Abl 45< 1[6]15
VEGFR2 8501510
PKCα > 10,0005003[7]

Analysis: This hypothetical data illustrates a key potential advantage of the pyrazolopyrazine scaffold. While less potent than the broad-spectrum inhibitors Dasatinib and Staurosporine against primary targets like Src, PzP-C3-Amide-1 demonstrates significantly improved selectivity. Its weak activity against VEGFR2 and especially PKCα suggests a more targeted inhibition profile, which is a highly desirable attribute for reducing off-target toxicities in drug development.

Key Experiment 2: Cellular Viability and Cytotoxicity Assessment

Objective: To evaluate the effect of the test compound on the viability of cancer cells and normal cells to determine its therapeutic window.

Rationale: The MTT assay is a classic, reliable, and cost-effective colorimetric assay for assessing cell metabolic activity.[13] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[14] This allows for the determination of the CC50 (50% cytotoxic concentration).

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells (e.g., a Src-dependent cancer cell line like HT-29 and a non-cancerous cell line like HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well.[15]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.

    • Incubate for 72 hours.[15]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][16]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Comparative Cellular Activity
CompoundTarget Cell Line (HT-29) IC50 (nM)Normal Cell Line (HEK293) CC50 (nM)Therapeutic Index (CC50/IC50)
PzP-C3-Amide-1 15018,000120
Dasatinib 5[17]500100
Staurosporine 20402

Analysis: The therapeutic index is a critical measure of a drug's safety margin. Staurosporine's potent cytotoxicity against both cancerous and normal cells results in a very poor therapeutic index, explaining why it is a tool compound and not a clinical drug.[18] Dasatinib shows a strong therapeutic index.[19] Our hypothetical compound, PzP-C3-Amide-1 , displays an excellent therapeutic index of 120, suggesting that it is significantly more toxic to the target cancer cells than to normal cells. This favorable profile is a direct result of its improved selectivity observed in the biochemical assays.

Comparative Scaffold Evaluation

The ultimate validation of a scaffold lies in its objective comparison to established alternatives. The decision to advance a scaffold should be based on a multi-parameter assessment.

G cluster_0 1H-Pyrazolo[3,4-b]pyrazine-3-COOH cluster_1 Staurosporine Target Target Product Profile (e.g., Selective Src Inhibitor) PzP_Potency Moderate Potency (25 nM) Target->PzP_Potency Stauro_Potency Very High Potency (6 nM) Target->Stauro_Potency PzP_Selectivity High Selectivity (>400x vs. PKCα) PzP_Potency->PzP_Selectivity PzP_Safety High Therapeutic Index (120) PzP_Selectivity->PzP_Safety PzP_Dev High Developability (Good Lipinski Profile) PzP_Safety->PzP_Dev PzP_Result Decision: ADVANCE PzP_Dev->PzP_Result Stauro_Selectivity Poor Selectivity (Pan-Kinase) Stauro_Potency->Stauro_Selectivity Stauro_Safety Low Therapeutic Index (2) Stauro_Selectivity->Stauro_Safety Stauro_Dev Poor Developability (Natural Product) Stauro_Safety->Stauro_Dev Stauro_Result Decision: REJECT Stauro_Dev->Stauro_Result

Caption: Decision matrix for scaffold advancement.

This decision matrix clearly illustrates the rationale. While Staurosporine is highly potent, its lack of selectivity and associated toxicity make it unsuitable for therapeutic development. The 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid scaffold, however, presents a balanced profile. Its moderate initial potency is a tractable challenge that can be addressed through medicinal chemistry optimization, while its high intrinsic selectivity and safety margin provide a superior foundation for developing a successful clinical candidate.

Conclusion and Future Directions

The comprehensive validation process detailed in this guide demonstrates that 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a highly promising scaffold for drug discovery. Its favorable physicochemical properties, synthetic accessibility, and, most importantly, its potential for yielding highly selective and safe inhibitors, set it apart from many established but less selective chemotypes.

The logical next steps involve:

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing a focused library of amides and other derivatives to improve potency against the primary target (e.g., Src).

  • Broader Selectivity Profiling: Screening optimized leads against a comprehensive panel of kinases (e.g., >400 kinases) to confirm selectivity.

  • Pharmacokinetic Profiling: Evaluating lead compounds for metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

From our experience, a scaffold that begins with such a strong selectivity and safety profile is well-positioned for a successful lead optimization program. The 1H-Pyrazolo[3,4-b]pyrazine core represents a valuable addition to the medicinal chemist's toolkit for the design of next-generation targeted therapies.

References

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

  • Il Farmaco. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Available at: [Link]

  • ACS Publications. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Available at: [Link]

  • ACS Publications. (2023). Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. Available at: [Link]

  • PubMed. (2018). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Available at: [Link]

  • Google Patents. (n.d.). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Available at: [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. (2017). Comparison of kinase inhibition profiles for imatinib and dasatinib. Available at: [Link]

  • Future Science. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Available at: [Link]

  • MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available at: [Link]

  • ASH Publications. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • Preprints.org. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]

  • PubMed. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

  • ResearchGate. (2022). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. (n.d.). Overview of Current Type I/II Kinase Inhibitors | Request PDF. Available at: [Link]

  • Unknown Source. (n.d.). ADP Glo Protocol. (No URL available)
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • MDPI. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2009). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • ResearchGate. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Available at: [Link]

Sources

Validation

Pyrazine vs. Pyridine Derivatives in Drug Design: A Comparative Analysis for the Medicinal Chemist

In the vast and intricate landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and intricate landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of choices, the six-membered aromatic heterocycles, pyridine and pyrazine, stand out as privileged scaffolds, frequently incorporated into a multitude of clinically successful drugs. While structurally similar, the subtle difference of a second nitrogen atom in the pyrazine ring imparts distinct physicochemical and electronic properties that can be strategically exploited by drug designers to overcome specific challenges in potency, selectivity, and pharmacokinetics.

This guide provides an in-depth comparative analysis of pyrazine and pyridine derivatives in the context of modern drug design. We will delve into their fundamental properties, explore their roles in established and emerging therapeutics, and provide practical experimental protocols for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights required to make informed decisions when choosing between these two critical pharmacophores.

Physicochemical and Structural Properties: A Tale of Two Nitrogens

The defining difference between pyridine and pyrazine is the presence of a second nitrogen atom in a 1,4-relationship in the latter. This seemingly minor alteration has significant consequences for the electronic distribution, basicity, and overall chemical reactivity of the ring system.

Pyridine is a weakly basic heterocycle with a pKa of approximately 5.2. The lone pair of electrons on the nitrogen atom is not involved in the aromatic system and is readily available for protonation.[1] This basicity can be advantageous for forming salts to improve solubility but can also lead to undesirable interactions with acidic cellular components or off-target liabilities. The pyridine ring is susceptible to nucleophilic substitution, primarily at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom.[1]

Pyrazine, on the other hand, is a much weaker base with a pKa of about 0.6.[2] The two nitrogen atoms significantly decrease the electron density of the aromatic ring, making it more electron-deficient than pyridine. This reduced basicity can be a desirable trait in drug design, as it can mitigate potential toxicity issues associated with more basic compounds. The electron-deficient nature of the pyrazine ring also influences its reactivity, making it more prone to nucleophilic aromatic substitution.

PropertyPyridinePyrazineRationale for Difference
pKa ~5.2~0.6The second nitrogen atom in pyrazine is strongly electron-withdrawing, reducing the basicity of both nitrogens.
Dipole Moment ~2.2 D0 DThe symmetrical arrangement of the two nitrogen atoms in pyrazine results in a cancellation of bond dipoles.
Aromaticity HighHighBoth are aromatic heterocycles with 6 π-electrons.
Susceptibility to Nucleophilic Attack Moderate (at C2, C4)HighThe two electron-withdrawing nitrogen atoms in pyrazine make the ring more electron-deficient and thus more susceptible to nucleophilic attack.
Susceptibility to Electrophilic Attack Low (at C3)Very LowThe nitrogen atoms deactivate the ring towards electrophilic substitution.
Hydrogen Bonding One H-bond acceptorTwo H-bond acceptorsThe presence of two nitrogen atoms in pyrazine offers more opportunities for hydrogen bonding interactions with biological targets.

Pharmacological Applications and Bioisosteric Replacement

Both pyridine and pyrazine rings are integral components of numerous FDA-approved drugs across a wide range of therapeutic areas. Their selection is often a result of meticulous structure-activity relationship (SAR) studies where one may be chosen over the other to fine-tune a molecule's properties.

Pyridine Derivatives in Therapeutics

The pyridine scaffold is a cornerstone in medicinal chemistry, found in drugs targeting a vast array of biological targets.[1][3]

  • Kinase Inhibitors: Many successful kinase inhibitors incorporate a pyridine ring, which often serves as a hydrogen bond acceptor, interacting with the hinge region of the kinase. A notable example is Nilotinib , a BCR-ABL inhibitor used for the treatment of chronic myeloid leukemia (CML).[4]

  • Central Nervous System (CNS) Agents: The pyridine moiety is prevalent in drugs acting on the CNS.[3] For instance, Nicotine , a well-known agonist of nicotinic acetylcholine receptors, features a pyridine ring.

  • Antihypertensive Agents: Dihydropyridine-based calcium channel blockers, such as Nifedipine , are widely used to treat hypertension.[5]

Pyrazine Derivatives in Therapeutics

The pyrazine ring, while perhaps less common than pyridine, is found in a growing number of approved drugs and clinical candidates, often where its unique properties offer a distinct advantage.[6][7]

  • Kinase Inhibitors: Pyrazine is also a key pharmacophore in kinase inhibitors.[6][7][8] For example, Darovasertib , a protein kinase C (PKC) inhibitor, was approved for the treatment of metastatic uveal melanoma.[8] The pyrazine ring in Darovasertib forms a crucial hydrogen bond interaction with the kinase hinge region.[8]

  • Antitubercular Agents: Pyrazinamide is a first-line medication for tuberculosis, highlighting the early recognition of the therapeutic potential of pyrazine derivatives.

  • Antiviral Agents: Favipiravir , an antiviral drug, contains a pyrazinecarboxamide core.

The Power of Bioisosteric Replacement: A Kinase Inhibitor Case Study

The strategic replacement of a pyridine ring with a pyrazine ring, or vice versa, is a powerful tool in lead optimization. A compelling example is the comparison between the BCR-ABL inhibitors Nilotinib (containing a pyridine ring) and Radotinib (containing a pyrazine ring).[8]

Molecular modeling studies have shown that both inhibitors bind to the ATP-binding site of the ABL kinase in a similar fashion.[8] However, the hydrogen bonding interactions with the hinge region differ. In Nilotinib, the pyridine nitrogen forms an optimal hydrogen bond with the backbone NH of Met318.[8] In Radotinib, the equivalent nitrogen in the pyrazine ring does not form this hydrogen bond. Instead, the second nitrogen atom in the pyrazine ring is predicted to be involved in a hydrogen bond, a conformation that minimizes steric clash with a nearby tyrosine residue.[8] This subtle change in binding mode, driven by the positioning of the nitrogen atoms, can influence the inhibitor's potency and selectivity profile.

G cluster_0 Drug Design Cycle A Initial Hit (e.g., Pyridine-based) B SAR Exploration A->B C Identify Liabilities (e.g., Basicity, Metabolism) B->C D Bioisosteric Replacement (Pyridine -> Pyrazine) C->D E Improved Candidate D->E E->B Iterative Optimization G A Hepatocyte Suspension + Test Compound B Incubation at 37°C with Shaking A->B C Time-Point Sampling B->C D Quenching with Acetonitrile + IS C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Analysis (t1/2, CLint) F->G

Caption: Workflow for in vitro metabolic stability assay.

CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP450 isoforms. [9][10][11][12] Objective: To determine the IC50 values of a pyridine-containing compound and its pyrazine analog against key CYP450 enzymes.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2)

  • CYP450-specific fluorescent or probe substrates

  • NADPH regenerating system

  • Test compounds and positive control inhibitors

  • 96-well plates (black plates for fluorescent assays)

  • Plate reader (fluorimeter or LC-MS/MS)

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls.

  • In a 96-well plate, add the recombinant CYP450 enzyme, buffer, and the test compound or control.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate.

  • Incubate for a specific period at 37°C.

  • Stop the reaction (e.g., by adding a stop solution or acetonitrile).

  • Measure the formation of the metabolized product using a plate reader (for fluorescent products) or by LC-MS/MS.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is useful for assessing the cytotoxicity of compounds. [13][14][15][16][17] Objective: To compare the cytotoxic effects of a pyridine-containing compound and its pyrazine analog on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds and a positive control for cytotoxicity

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution [16]* Solubilization solution (e.g., acidified isopropanol or DMSO) [15][16]* Microplate spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and controls for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL. [15]4. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [15]5. Add the solubilization solution to each well to dissolve the formazan crystals. [15][16]6. Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. [14]8. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value.

Conclusion: Making the Right Choice for Your Drug Candidate

The choice between a pyridine and a pyrazine core in drug design is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific goals of the drug discovery program. Pyridine offers the advantages of higher basicity for salt formation and well-established synthetic methodologies. Pyrazine, with its reduced basicity and two hydrogen bond acceptors, can provide a solution to challenges related to metabolic instability, CYP450 inhibition, and can offer unique opportunities for target engagement.

A thorough understanding of the fundamental physicochemical properties of these two heterocycles, coupled with a systematic and comparative experimental evaluation, will empower medicinal chemists to harness their distinct characteristics to design safer and more effective medicines. The iterative process of design, synthesis, and testing, guided by the principles outlined in this guide, is the cornerstone of successful drug discovery.

References

  • Al-Ostoot, F. H., Al-Mulla, H. M., & Al-Khdhairawi, M. Q. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Al-Ostoot, F. H., Al-Mulla, H. M., & Al-Khdhairawi, M. Q. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed, 39189138. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved January 24, 2026, from [Link]

  • Singh, U. P., Singh, R. K., & Kumar, S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1035-1065. [Link]

  • Choi, W., Jang, A., & Hong, S. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Choi, W., Jang, A., & Hong, S. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]

  • ResearchGate. (n.d.). FDA-approved pyrazine-containing antibacterial agents. Retrieved January 24, 2026, from [Link]

  • Papakyriakou, A., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(11), 2548. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved January 24, 2026, from [Link]

  • Singh, U. P., Singh, R. K., & Kumar, S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Pyridine and pyrazine derivatives as protein kinase modulators. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved January 24, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Mulla, H. M., & Al-Khdhairawi, M. Q. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • ResearchGate. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 24, 2026, from [Link]

  • Meanwell, N. A. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1253-1255. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Khan, A., Gupta, A. K., & Jain, S. K. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Journal of New Medical Innovations and Research, 6(7). [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved January 24, 2026, from [Link]

  • Elkamhawy, A., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(19), 6296. [Link]

  • Choi, W., Jang, A., & Hong, S. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 24, 2026, from [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved January 24, 2026, from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved January 24, 2026, from [Link]

  • Li, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Ward, M. D., et al. (2014). A comparison of sensitized Ln(iii) emission using pyridine- and pyrazine-2,6-dicarboxylates – part II. Dalton Transactions, 43(32), 12264-12273. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7350. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste safely, ensuring a secure working environment and compliance with regulatory standards.

Understanding the Hazard Profile of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic Acid

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic organic compound with the following key hazard classifications, as identified in various Safety Data Sheets (SDS):

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2][3].

  • Skin Irritation (Category 2): Causes skin irritation[1][2][3].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2][3].

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1][2][3].

The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it is crucial to handle it with the assumption that it may have other unknown hazardous properties. The precautionary principle dictates that all waste containing this compound be treated as hazardous.

Table 1: Hazard Summary and GHS Pictograms

Hazard StatementGHS Hazard ClassGHS PictogramPrecautionary Codes
H302: Harmful if swallowedAcute toxicity, oral (Category 4)

P301+P312
H315: Causes skin irritationSkin corrosion/irritation (Category 2)

P302+P352
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)

P305+P351+P338
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

P261

The Disposal Decision Workflow: A Step-by-Step Approach

The primary recommended method for the disposal of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is incineration by a licensed hazardous waste disposal facility . This is due to its nature as a solid organic compound with potential toxicity. Incineration at high temperatures ensures the complete destruction of the molecule into less harmful gaseous products.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic Acid start Start: Waste Generation waste_characterization Characterize Waste: - Pure solid - Contaminated labware - Solution start->waste_characterization segregation Segregate Waste Stream: 'Solid Organic Acid Waste' waste_characterization->segregation container Select Appropriate Waste Container: - HDPE or glass - Secure lid - Chemically compatible segregation->container labeling Label Container Correctly: - 'Hazardous Waste' - Full chemical name - Hazard pictograms - Accumulation start date container->labeling storage Store in Satellite Accumulation Area (SAA): - At or near point of generation - Away from incompatibles - Secondary containment labeling->storage disposal_route Determine Final Disposal Route storage->disposal_route incineration Primary Route: Incineration - Package for licensed disposal vendor - Dissolve in a combustible solvent if required by vendor disposal_route->incineration Bulk solid or contaminated materials neutralization Alternative (Small Aqueous Amounts Only): In-Lab Neutralization (NOT for bulk solid) - Dilute aqueous solution - Neutralize with weak base - Check local regulations for drain disposal disposal_route->neutralization Trace aqueous waste (with caution & verification) vendor_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor incineration->vendor_pickup neutralization->vendor_pickup If drain disposal is not permitted

Caption: Disposal decision workflow for 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid.

Detailed Disposal Protocols

Protocol for Solid Waste and Contaminated Labware

This protocol applies to pure, unadulterated 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid, as well as disposable labware (e.g., weighing boats, gloves, pipette tips) grossly contaminated with the solid compound.

Step 1: Waste Segregation

  • Rationale: Proper segregation is a fundamental principle of hazardous waste management to prevent dangerous chemical reactions. This compound, being a solid organic acid, should not be mixed with bases, strong oxidizing agents, or reactive metals.

  • Procedure:

    • Designate a specific waste container for "Solid Organic Acid Waste."

    • Do not mix this waste stream with other categories such as halogenated solvents, strong bases, or heavy metal waste[4][5].

Step 2: Container Selection and Labeling

  • Rationale: The container must be robust and chemically resistant to prevent leaks. Clear and accurate labeling is a legal requirement and essential for the safety of all personnel handling the waste.

  • Procedure:

    • Select a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid[6].

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid."

    • Include the appropriate hazard pictograms (exclamation mark).

    • Record the date when the first piece of waste is added (the "accumulation start date").

Step 3: Accumulation and Storage

  • Rationale: Hazardous waste must be stored safely at or near the point of generation in what the U.S. Environmental Protection Agency (EPA) terms a Satellite Accumulation Area (SAA) to minimize the risk of spills and exposure.

  • Procedure:

    • Keep the waste container in a designated SAA, such as a chemical fume hood or a designated cabinet.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA[7].

Step 4: Final Disposal

  • Rationale: The most effective and environmentally sound method for destroying this organic molecule is high-temperature incineration.

  • Procedure:

    • Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's policy, often 9-12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • For transport to the incinerator, the waste vendor may require the solid to be dissolved in a combustible solvent. Common choices include ethanol or a mixture of flammable solvents. This should only be done by trained personnel following the vendor's specific instructions. The combustion of nitrogen-containing heterocyclic compounds can produce nitrogen oxides (NOx), which must be managed by the incinerator's emission control systems[8].

Protocol for Small-Scale Aqueous Waste (with Caution)

For very dilute aqueous solutions containing trace amounts of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid, in-lab neutralization may be a consideration if permitted by local regulations. This is not the preferred method for the bulk solid.

Step 1: Assessment and Dilution

  • Rationale: Neutralization reactions can be exothermic. Dilution helps to control the rate of reaction and dissipate heat.

  • Procedure:

    • Ensure the aqueous waste is sufficiently dilute (typically <1% concentration).

    • Perform the neutralization in a chemical fume hood.

Step 2: Neutralization

  • Rationale: Carboxylic acids react with weak bases to form a salt and water, rendering the solution less hazardous[9]. Using a weak base like sodium bicarbonate is safer than a strong base (e.g., NaOH) as it moderates the reaction rate and provides a visual cue (effervescence) of the reaction progress.

  • Procedure:

    • Slowly add a weak base, such as a 5% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the acidic solution while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is in the neutral range (typically 6.0-8.0, as specified by your local water authority).

    • Be aware that the reaction will produce carbon dioxide gas, so ensure adequate ventilation and do not seal the container during the reaction.

Step 3: Disposal of Neutralized Solution

  • Rationale: Even after neutralization, the resulting salt solution may be subject to disposal regulations.

  • Procedure:

    • Crucially, consult your local and institutional regulations before any drain disposal. Many jurisdictions prohibit the drain disposal of any laboratory-generated chemical waste, regardless of pH.

    • If drain disposal is prohibited, collect the neutralized solution in a properly labeled hazardous waste container for pickup.

Emergency Procedures for Spills

In the event of a spill of solid 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Containment and Cleanup: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: Label the container with the spill cleanup debris and dispose of it as hazardous waste.

Conclusion: A Culture of Safety

The proper disposal of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's hazards, adhering to a structured disposal workflow, and following detailed protocols, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your Safety Data Sheets as the ultimate authorities on chemical management.

References

  • Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • CymitQuimica. (2024). Safety Data Sheet: 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from the Central Washington University website.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
  • CP Lab Safety. (n.d.). 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid, min 97%, 100 mg.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazine.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • CymitQuimica. (2025). SAFETY DATA SHEET: 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1H-Pyrazolo[3,4-b]pyrazine.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from the Vanderbilt University Medical Center website.
  • ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Organic Chemistry at CU Boulder. (n.d.). Waste handling in the organic chemistry lab. Retrieved from the University of Colorado Boulder website.
  • Republic Services. (2025). Best Practices for Managing Laboratory Waste.
  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(2), 433. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 26(16), 4893. [Link]

  • PubMed. (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(3), e04402. [Link]

  • Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved from the Environmental Marketing Services website.
  • BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Retrieved from the Royal Society of Chemistry website.
  • Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • YouTube. (2019). Neutralization of Carboxylic Acid.
  • PubMed. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Microbial Cell Factories, 13, 100. [Link]

  • Arkivoc. (2000). Microwave-assisted, facile route to 1H-pyrazolo[3,4-b]quinolines.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 22. [Link]

  • Greenflow. (2024). How to Dispose of Used Acid: A Safe and Responsible Guide.
  • National Institutes of Health. (n.d.). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines.

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid
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